Thalidomide-O-C6-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H21N5O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(6-azidohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21N5O5/c20-23-21-10-3-1-2-4-11-29-14-7-5-6-12-16(14)19(28)24(18(12)27)13-8-9-15(25)22-17(13)26/h5-7,13H,1-4,8-11H2,(H,22,25,26) |
InChI Key |
LAINMOUUNLUPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
The History of Thalidomide as a Cereblon Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933), a drug with a notorious past, has undergone a remarkable scientific renaissance. Initially prescribed as a sedative and antiemetic, its devastating teratogenic effects led to its withdrawal. Decades later, its potent anti-inflammatory and anti-cancer properties prompted its re-emergence as a valuable therapeutic, particularly in the treatment of multiple myeloma. The key to understanding thalidomide's dual nature—both its tragic toxicity and its therapeutic efficacy—lay in the discovery of its direct molecular target: Cereblon (CRBN). This technical guide provides an in-depth exploration of the history of thalidomide as a CRBN ligand, detailing the molecular mechanisms of action, key experimental protocols, and quantitative data to inform and guide researchers in the fields of drug discovery and development.
A Dual Legacy: From Teratogen to Targeted Therapy
Thalidomide was first marketed in the late 1950s as a seemingly safe and effective treatment for morning sickness in pregnant women.[1][2] However, its use led to a global tragedy, with thousands of children born with severe birth defects, most notably phocomelia, a condition characterized by malformed limbs.[1][2] The drug was quickly withdrawn from the market.
For years, the mechanism behind thalidomide's teratogenicity remained a mystery. In the 1990s, thalidomide was repurposed for the treatment of erythema nodosum leprosum, a complication of leprosy, and later, for multiple myeloma, a type of blood cancer.[3][4] This revival spurred intense research into its mode of action.
A pivotal breakthrough came in 2010 when Cereblon (CRBN) was identified as the primary and direct target of thalidomide.[5][6] This discovery was a landmark achievement, finally providing a molecular explanation for the drug's pleiotropic effects. It was revealed that thalidomide binds to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7] This binding event doesn't inhibit the E3 ligase; instead, it modulates its substrate specificity, acting as a "molecular glue" to recruit new proteins, termed "neosubstrates," for ubiquitination and subsequent degradation by the proteasome.[7][8]
The Molecular Mechanism: Hijacking the Ubiquitin-Proteasome System
The discovery of CRBN as the target of thalidomide unveiled a novel mechanism of drug action. Thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide (B1683931), are now classified as immunomodulatory drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs).[9][10]
The core mechanism involves the following steps:
-
Binding to Cereblon: The glutarimide (B196013) moiety of the thalidomide molecule is crucial for its binding to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[11][12]
-
Neosubstrate Recruitment: This binding event alters the surface of CRBN, creating a novel interface for the recruitment of specific proteins that are not the natural substrates of the CRL4^CRBN^ complex.[7][8]
-
Ubiquitination and Degradation: The recruited neosubstrate is then polyubiquitinated by the E3 ligase complex and targeted for degradation by the 26S proteasome.[13]
This targeted protein degradation is the basis for both the therapeutic effects and the teratogenicity of thalidomide.
Key Neosubstrates and Their Biological Consequences
-
Ikaros (IKZF1) and Aiolos (IKZF3): The degradation of these lymphoid transcription factors is central to the anti-myeloma activity of IMiDs.[12][14][15] IKZF1 and IKZF3 are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes like c-Myc and IRF4, and also stimulates an anti-tumor immune response by activating T-cells.[10][12]
-
SALL4 (Sal-like protein 4): The degradation of this developmental transcription factor is now understood to be the primary cause of thalidomide's teratogenic effects.[16][17][18] SALL4 is crucial for limb development, and its degradation during a critical window of embryonic development leads to the characteristic birth defects associated with thalidomide.[16][18]
Quantitative Data: Binding Affinities and Protein Degradation
The affinity of thalidomide and its analogs for CRBN, and their efficiency in inducing the degradation of neosubstrates, are critical parameters for their biological activity.
Binding Affinity to Cereblon
The binding affinity of thalidomide and its derivatives to CRBN has been measured using various biophysical techniques. The data shows that the more potent analogs, lenalidomide and pomalidomide, exhibit stronger binding to CRBN compared to thalidomide.
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [19] |
| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [19] |
| Lenalidomide | ~178 nM | Not Specified | [19] |
| Lenalidomide | 445 ± 19 nM | Surface Plasmon Resonance | [1] |
| Pomalidomide | ~157 nM | Not Specified | [19] |
| Pomalidomide | 264 ± 18 nM | Surface Plasmon Resonance | [1] |
| Pomalidomide | 8.7 nM (DC50 for Aiolos degradation) | Immunoblotting | [1] |
Note: Binding affinities can vary depending on the experimental conditions, such as the specific protein construct used (full-length CRBN vs. the thalidomide-binding domain) and the assay methodology.
Neosubstrate Degradation
The potency of IMiDs is also defined by their ability to induce the degradation of specific neosubstrates. This is often quantified by the DC50 (the concentration of the compound that induces 50% of the maximal degradation) and Dmax (the maximal percentage of degradation).
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% | [1] |
| Thalidomide | SALL4 | Human iPS Cells | Dose-dependent degradation observed at 1-10 µM | - | [9] |
| Lenalidomide | IKZF1 | 8226 and H929 cells | Dose-dependent degradation observed | - | [8] |
| Pomalidomide | IKZF1 | 8226 and H929 cells | Dose-dependent degradation observed | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of thalidomide and its analogs with CRBN and their effects on neosubstrate degradation.
Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the binding of a fluorescently labeled thalidomide tracer to CRBN. Unlabeled compounds compete for binding, causing a decrease in the fluorescence polarization signal.
Materials:
-
Purified recombinant FLAG-tagged CRBN protein
-
Cy5-labeled Thalidomide (10 µM stock)
-
CRBN Assay Buffer
-
Test compounds (e.g., thalidomide, lenalidomide, pomalidomide)
-
Black, low-binding 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute Cy5-labeled Thalidomide to 50 nM in CRBN Assay Buffer.
-
Prepare a serial dilution of test compounds in CRBN Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or vehicle control to the wells of the microplate.
-
Add 10 µL of diluted CRBN protein (final concentration ~15 nM) to each well.
-
Add 5 µL of diluted Cy5-labeled Thalidomide (final concentration 10 nM) to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the log of the test compound concentration and fit the data to a suitable binding model to determine the IC50.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to assess the ability of thalidomide to promote the ubiquitination of a neosubstrate.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ complex
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Test compound (thalidomide)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the neosubstrate and ubiquitin
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4^CRBN^ complex, ubiquitin, and the neosubstrate protein in the ubiquitination reaction buffer.
-
Add the test compound (thalidomide) or vehicle control (DMSO).
-
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using antibodies against the neosubstrate to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.
-
Western Blot for Neosubstrate Degradation
This is a standard method to assess the degradation of a target protein in cells treated with a compound.
Materials:
-
Cell line (e.g., MM.1S multiple myeloma cells)
-
Thalidomide
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against the neosubstrate (e.g., IKZF1, SALL4) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density.
-
Treat cells with various concentrations of thalidomide or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the neosubstrate and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the neosubstrate signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizing the Molecular Interactions and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of thalidomide-induced protein degradation.
References
- 1. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 6. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. researchgate.net [researchgate.net]
- 16. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. zaguan.unizar.es [zaguan.unizar.es]
The Role of Thalidomide and its Analogs in PROTACs: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A key component in many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs, once infamous for their teratogenic effects, have been repurposed as highly effective E3 ligase recruiters, specifically targeting the Cereblon (CRBN) E3 ligase complex.[1][2][3] This guide provides an in-depth technical overview of the mechanism of action of thalidomide and its derivatives in PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Hijacking the CRL4-CRBN Complex
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues" that bind to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] In the context of a PROTAC, the thalidomide moiety serves as the E3 ligase-recruiting ligand. The PROTAC molecule itself consists of this CRBN-binding motif, a ligand for the target protein (POI), and a flexible linker that connects the two.
The fundamental mechanism of action can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ligase complex. This brings the target protein into close proximity with the E3 ligase machinery. The stability of this ternary complex is a critical determinant of the PROTAC's efficacy.[6][7]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting catalytically to eliminate multiple copies of the POI.
The following diagram illustrates this signaling pathway:
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity for the target protein and E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The following tables summarize representative quantitative data for well-characterized thalidomide-based PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | Thalidomide analog | Prostate Cancer | Not explicitly stated in clinical data, but demonstrates activity | >95% degradation in preclinical models | [8][9][10] |
| dBET1 | BRD4 | Pomalidomide | Breast Cancer (SUM149) | 430 | Not specified | [11][12] |
| Compound 13b | Androgen Receptor (AR) | Thalidomide | LNCaP | 5211 | Not specified | [13][14] |
Table 1: Cellular Degradation Potency of Thalidomide-Based PROTACs. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed.
| Interaction | PROTAC | Kd (nM) | Technique | Reference |
| PROTAC - Target Protein | MZ1 (VHL-based for comparison) | 1 | SPR | [15] |
| PROTAC - E3 Ligase Complex | MZ1 (VHL-based for comparison) | 29 | SPR | [15] |
| Ternary Complex (POI:PROTAC:E3) | MZ1 (VHL-based for comparison) | 4 | ITC | [15] |
Table 2: Representative Binding Affinities in PROTAC Systems. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. Data for the well-characterized VHL-based PROTAC MZ1 is included for comparative purposes as detailed thalidomide-based ternary complex binding data is often proprietary.
Experimental Protocols
The characterization of thalidomide-based PROTACs involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Quantifying Protein Degradation
This is a standard method to measure the reduction in the level of a target protein following treatment with a PROTAC.[1][4]
Materials:
-
Cell line expressing the protein of interest
-
Thalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Transfer: Normalize protein concentrations and add Laemmli buffer. Boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody for the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the extent of protein degradation.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time, including the formation of the ternary complex.[16][17]
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Purified recombinant target protein (POI)
-
Purified recombinant CRBN-DDB1 complex
-
Thalidomide-based PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated CRBN-DDB1 complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd1).
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the binary binding affinity (Kd2).
-
Ternary Complex Formation: To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase. Alternatively, inject the POI over a surface pre-saturated with the PROTAC and E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the dissociation constant (Kd) for the ternary complex. The cooperativity of the complex can also be determined by comparing the binary and ternary binding affinities.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[18][19][20]
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant target protein (POI)
-
Purified recombinant CRBN-DDB1 complex
-
Thalidomide-based PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Prepare the proteins and PROTAC in the same matched buffer to minimize heats of dilution. Typically, the protein is placed in the sample cell and the PROTAC in the injection syringe.
-
Binary Titration: To determine the binary binding affinity, titrate the PROTAC into a solution of either the POI or the CRBN-DDB1 complex.
-
Ternary Titration: To assess ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the POI and the CRBN-DDB1 complex.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Conclusion
Thalidomide and its analogs have been instrumental in the advancement of PROTAC technology, providing a robust and well-characterized means of recruiting the CRBN E3 ligase. The mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein, offers a powerful strategy for therapeutic intervention. A thorough understanding of this mechanism, coupled with rigorous quantitative analysis using the experimental protocols outlined in this guide, is essential for the successful design and development of novel and effective thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 13. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. aragen.com [aragen.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
The Gatekeeper of Targeted Protein Degradation: An In-depth Technical Guide to the Role of Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a central player in the field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of CRBN's function, mechanism of action, and its critical role in the development of novel therapeutics, including molecular glues and proteolysis-targeting chimeras (PROTACs). We delve into the molecular intricacies of how CRBN recognizes both endogenous and "neosubstrates," the downstream consequences of their degradation, and the experimental methodologies used to investigate these processes. This document is intended to be a valuable resource for researchers and drug developers working to harness the power of CRBN-mediated protein degradation for therapeutic intervention.
Introduction to Cereblon and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, maintaining protein homeostasis and regulating a myriad of cellular processes.[1] The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the transfer of ubiquitin to them. Polyubiquitinated proteins are then targeted for degradation by the 26S proteasome.
Cereblon (CRBN) functions as a substrate receptor within the Cullin 4 (CUL4A or CUL4B), Ring-Box 1 (RBX1), and DNA damage-binding protein 1 (DDB1) E3 ubiquitin ligase complex, collectively known as CRL4^CRBN^.[2][3] While initially identified as a gene associated with mild mental retardation, its profound importance in targeted therapeutics was unveiled through the study of thalidomide (B1683933) and its analogs, the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide (B1683931).[3][4]
Mechanism of Action: CRBN as a Modulated Substrate Receptor
CRBN's canonical role involves the recognition of endogenous substrates for ubiquitination and subsequent degradation.[3] However, its therapeutic significance is largely attributed to its ability to be "reprogrammed" by small molecules, which alter its substrate specificity. This modulation is the cornerstone of two major classes of targeted protein degraders: molecular glues and PROTACs.
Molecular Glues: Inducing Novel Protein-Protein Interactions
Molecular glues are small molecules that induce a physical association between an E3 ligase and a "neosubstrate," a protein not typically targeted by that ligase.[5] The IMiDs are the archetypal molecular glues that bind to a tri-tryptophan pocket within CRBN.[6] This binding event creates a new protein surface that facilitates the recruitment of specific neosubstrates, leading to their ubiquitination and degradation.[2][6]
A prime example is the IMiD-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[1][7] The degradation of these factors downregulates the expression of interferon regulatory factor 4 (IRF4) and c-MYC, which are critical for myeloma cell survival.[1][8] The discovery of this mechanism provided a clear rationale for the clinical efficacy of lenalidomide and pomalidomide in treating this malignancy.[7][9]
dot
Caption: Mechanism of CRBN-mediated degradation by molecular glues.
PROTACs: Bridging the Gap for Targeted Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ligase. CRBN is a frequently utilized E3 ligase in PROTAC design due to the availability of well-characterized, potent, and cell-permeable ligands like thalidomide and its derivatives.
The PROTAC molecule simultaneously binds to the POI and CRBN, forming a ternary complex. This induced proximity facilitates the ubiquitination of the POI by the CRL4^CRBN^ complex, leading to its degradation by the proteasome.[5][10] This technology has enabled the targeting of proteins previously considered "undruggable."
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. hitgen.com [hitgen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Renaissance of a Controversial Drug: A Technical Guide to the Discovery and Synthesis of Thalidomide Analogs for Research
For decades, the name thalidomide (B1683933) was synonymous with one of the most tragic episodes in medical history. Originally marketed as a seemingly safe sedative, its devastating teratogenic effects led to its withdrawal and a profound shift in drug safety regulations. However, in a remarkable turn of events, thalidomide and its analogs have re-emerged from the shadows as powerful therapeutic agents, particularly in the treatment of multiple myeloma and other hematologic malignancies. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of thalidomide analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The resurgence of thalidomide began with the discovery of its anti-inflammatory and anti-angiogenic properties.[1] This led to the development of a new class of drugs known as immunomodulatory drugs (IMiDs), which include the highly successful analogs lenalidomide (B1683929) and pomalidomide.[1] These second-generation compounds exhibit enhanced potency and a more favorable safety profile compared to the parent drug.[2]
At the heart of their mechanism of action lies the E3 ubiquitin ligase Cereblon (CRBN).[] Thalidomide and its analogs act as "molecular glues," binding to CRBN and inducing the recruitment of neo-substrates for ubiquitination and subsequent proteasomal degradation.[] Key among these neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.[]
This guide will delve into the synthetic chemistry of these molecules, provide detailed experimental protocols for their biological evaluation, and present a quantitative overview of their activity.
Quantitative Biological Data of Thalidomide and its Analogs
The following tables summarize the biological activity of thalidomide and its key analogs, lenalidomide and pomalidomide, providing a comparative analysis of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Thalidomide | MG-63 | Osteosarcoma | 151.05 (48h) | [4] |
| Thalidomide | U2OS | Osteosarcoma | 94.76 (72h) | [4] |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 | [2][5] |
| Thalidomide | PC3 | Prostate Cancer | 14.58 | [2][5] |
| Thalidomide | MCF-7 | Breast Cancer | 16.87 | [2][5] |
| Thalidomide | KMM1 | Multiple Myeloma | >100 | [4] |
| Thalidomide | KMS11 | Multiple Myeloma | >100 | [4] |
| Thalidomide | KMS34 | Multiple Myeloma | >100 | [4] |
| Lenalidomide | LB771-HNC | Head and Neck Cancer | 2.15 | [4] |
| Lenalidomide | L-363 | Multiple Myeloma | 2.92 | [4] |
| Lenalidomide | JAR | Choriocarcinoma | 2.97 | [4] |
| Lenalidomide | U266 | Multiple Myeloma | ~3 | [4] |
| Pomalidomide | U266 | Multiple Myeloma | 0.1 - 10 | [4] |
| Pomalidomide | RPMI-8226 | Multiple Myeloma | 8 (48h) | [4] |
| Pomalidomide | OPM2 | Multiple Myeloma | 10 (48h) | [4] |
| Pomalidomide | Human PBMC (LPS-stimulated) | - | 0.013 | [4] |
| Compound | Dissociation Constant (Kd) | Assay Method | Citation |
| Thalidomide | ~250 nM | Not Specified | [6] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [6] |
| Lenalidomide | ~178 nM | Not Specified | [6] |
| Pomalidomide | ~157 nM | Not Specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of thalidomide analogs.
Synthesis of Pomalidomide
Pomalidomide can be synthesized through a multi-step process starting from Boc-L-glutamine.
Step 1: Synthesis of N-Boc-glutarimide
-
React commercially available Boc-L-glutamine with N-hydroxysuccinimide and N,N'-Diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). This reaction leads to the formation of the N-Boc protected glutarimide (B196013) ring.[]
Step 2: Deprotection or Direct Condensation
-
Deprotection: The N-Boc group can be removed under acidic conditions to yield the glutarimide moiety as a hydrochloride salt.[]
-
Direct Condensation: Alternatively, the N-Boc glutarimide can be directly reacted with 4-nitrophthalic anhydride (B1165640).[]
Step 3: Formation of the 4-nitro-substituted Thalidomide Derivative
-
Condense the product from Step 2 with 4-nitrophthalic anhydride to form the 4-nitro-substituted thalidomide derivative.[]
Step 4: Reduction to Pomalidomide
-
The final step involves the reduction of the nitro group to an amino group, yielding pomalidomide.[]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the thalidomide analog (e.g., 0, 6.25, 12.5, 25, 50, 100 µmol/l) for 24, 48, or 72 hours.[8]
-
MTT Incubation: Add MTT reagent (0.25 mg/ml) to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution (e.g., 50% dimethylformamide and 20% SDS, pH 4.7) to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Cereblon (CRBN) Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the binding of a compound to CRBN in a competitive format.
-
Reagent Preparation: Prepare solutions of His-tagged CRBN E3 ligase complex, a fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide), and an anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate).[9]
-
Compound Incubation: In a 384-well plate, add the test compound and incubate with the CRBN E3 ligase complex.[9]
-
Detection: Add the fluorescent tracer and the antibody-donor conjugate and incubate to allow for binding equilibrium.[9]
-
Signal Measurement: Measure the HTRF signal with excitation at 340 nm and emission at 615 nm and 665 nm.[9]
-
Data Analysis: Calculate the HTRF ratio (665/615 nm) and determine the percentage inhibition to quantify the binding of the test compound.[9]
IKZF1 Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the target protein IKZF1.
-
Cell Treatment: Treat cells with the thalidomide analog for a specified time (e.g., 7 days).[10]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for IKZF1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities and normalize to a loading control to determine the extent of IKZF1 degradation.
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with thalidomide analogs.
Caption: Signaling pathway of thalidomide analogs.
References
- 1. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempartner.com [chempartner.com]
- 10. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-O-C6-azide: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and application of Thalidomide-O-C6-azide, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and scientists in the field of targeted protein degradation.
Core Chemical Properties
This compound is a synthetic compound that incorporates the thalidomide (B1683933) scaffold, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN). It is functionalized with a six-carbon aliphatic linker terminating in an azide (B81097) group. This azide moiety allows for the covalent attachment of a ligand for a target protein of interest via "click chemistry," a highly efficient and specific bioorthogonal reaction.
The key chemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₁N₅O₅ | [1][2][3] |
| Molecular Weight | 399.40 g/mol | [3] |
| CAS Number | 2411389-65-4 | [2][3] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | ≥95% to ≥99.71% | [1][2][3] |
| Storage Conditions | -20°C, sealed storage, away from moisture and light | [3] |
| Solubility | Soluble in DMSO | [4] |
| SMILES | N#N=NCCCCCCOC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O | [2] |
Chemical Structure
The chemical structure of this compound consists of three main components:
-
Thalidomide Moiety: This part of the molecule is responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase.
-
C6 Linker: A six-carbon alkyl chain that provides spacing and flexibility between the thalidomide moiety and the azide group.
-
Azide Group (-N₃): A terminal functional group that enables covalent linkage to a target protein ligand via click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][5]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a general procedure can be inferred from the synthesis of similar thalidomide derivatives. The synthesis would likely involve the alkylation of a hydroxythalidomide precursor with a C6-azide containing alkyl halide.
Generalized Synthesis Protocol:
-
Preparation of 4-Hydroxythalidomide: This precursor can be synthesized from commercially available starting materials.
-
Synthesis of 1-azido-6-bromohexane (B1514530): This linker can be prepared from 1,6-dibromohexane (B150918) by reaction with sodium azide.
-
Alkylation of 4-Hydroxythalidomide: 4-Hydroxythalidomide is reacted with 1-azido-6-bromohexane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield this compound.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to obtain the final product.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific data for this compound is not available, related compounds show characteristic peaks that would be expected.
Role in PROTAC Technology and Signaling Pathways
This compound is a crucial component in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
PROTAC Mechanism of Action:
A PROTAC synthesized using this compound functions by simultaneously binding to the target protein (via the ligand attached to the azide) and the Cereblon E3 ligase (via the thalidomide moiety). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
The signaling pathway initiated by a thalidomide-based PROTAC involves hijacking the cell's natural protein degradation machinery.
Cereblon-Mediated Ubiquitination Pathway:
Conclusion
This compound is a versatile and valuable tool for the development of PROTACs. Its well-defined chemical properties and its ability to recruit the Cereblon E3 ligase make it a popular choice for researchers in the field of targeted protein degradation. This guide provides a foundational understanding of this important molecule, which will be beneficial for scientists and professionals involved in the design and synthesis of novel therapeutics.
References
Introduction: The Pivotal Role of the Linker in PROTAC Technology
An In-depth Technical Guide on the Function of the C6 Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[5][6] While the ligands determine the target, the linker is not merely a passive spacer but an active and critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[5][7]
This guide provides a detailed examination of the C6 alkyl linker, a frequently employed linker in PROTAC design, delving into its function, impact on PROTAC performance, and the experimental methodologies used for its evaluation.
The C6 Linker: A Common and Versatile Scaffold
The C6 linker, a six-carbon alkyl chain, is a prevalent choice in the design of PROTACs. Alkyl chains, in general, are among the most common linker motifs due to their synthetic accessibility, chemical stability, and the ease with which their length can be systematically varied.[2][][9] The C6 length often represents a favorable starting point in the optimization process, providing a balance of flexibility and length to facilitate the formation of a productive ternary complex.
Core Functions of the C6 Linker in PROTACs
The C6 linker plays a multifaceted role in governing the biological activity of a PROTAC molecule. Its primary functions include:
-
Dictating Ternary Complex Formation: The length and flexibility of the linker are paramount in enabling the proper orientation of the POI and the E3 ligase within the ternary complex.[1] An optimal linker length, such as C6 in certain contexts, allows for favorable protein-protein interactions, which can enhance the stability of the ternary complex—a phenomenon known as positive cooperativity.[1]
-
Balancing Flexibility and Rigidity: The C6 alkyl linker provides a degree of conformational flexibility, allowing the PROTAC to adopt various orientations and increasing the likelihood of forming a productive ternary complex.[1][] However, excessive flexibility can lead to an entropic penalty upon binding.[1] Therefore, the semi-flexible nature of a C6 chain is often a good compromise.
-
Influencing Physicochemical Properties: The hydrophobic nature of the C6 alkyl linker can impact the overall physicochemical properties of the PROTAC, including its solubility and cell permeability.[5][] Modifications to the linker, such as the incorporation of ether or PEG units, can be used to modulate these properties.[]
Quantitative Data on the Performance of C6 Linkers
The efficacy of a PROTAC is quantitatively assessed by parameters such as its half-maximal degradation concentration (DC50), maximum degradation (Dmax), and its effect on cell viability (IC50). The following tables summarize representative data for PROTACs employing C6 linkers.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| FBXO22 | VHL | Alkyl | ~10 (C6 chain) | 77 | 99 | Jurkat | [11] |
| Estrogen Receptor (ER) | VHL | Alkyl | 16 | 26 µM (IC50) | N/A | MCF7 | [9] |
| BRD4 | CRBN | Varied | Varied | See reference | See reference | Various | [9] |
| Tank-binding kinase 1 (TBK1) | CRBN | Alkyl | 9 | Concentration-dependent decrease | N/A | HEK293T | [2] |
Note: The exact linker length in atoms can vary based on the attachment points and any additional atoms from the conjugation chemistry.
Experimental Protocols for Evaluating PROTACs with C6 Linkers
To assess the function and efficacy of PROTACs, a series of in vitro and cell-based assays are employed. The following are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.[12][13]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound and a vehicle control for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[13] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the western blot.[14]
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel.[13] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13] Also, probe for a loading control protein.[14]
-
Wash the membrane three times with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.[13]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[12][14]
-
Quantify the band intensities using densitometry software.[15]
-
Normalize the target protein band intensity to the loading control band intensity for each sample.[14][15]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[12] From this, a dose-response curve can be generated to determine the DC50 and Dmax values.[12]
-
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.[16]
In Vitro Pull-Down Assay: [13][16]
Materials:
-
Purified recombinant E3 ligase (e.g., VHL complex)
-
Purified recombinant target protein (one of which should be tagged, e.g., with His or Strep-tag)
-
PROTAC compounds
-
Affinity beads (e.g., Ni-NTA or Strep-Tactin beads)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate the tagged protein, the untagged protein, and the PROTAC at various concentrations in a binding buffer.
-
Add the affinity beads and incubate to allow the tagged protein to bind.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for both the target protein and a component of the E3 ligase complex to confirm the formation of the ternary complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: [17][18]
Materials:
-
Purified E3 ligase and target protein, each labeled with a FRET donor (e.g., terbium chelate) and acceptor (e.g., fluorescein) fluorophore, respectively.
-
PROTAC compounds
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution containing the labeled E3 ligase and target protein in the assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Measure the TR-FRET signal. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.
Cell Viability Assays
These assays determine the cytotoxic effect of PROTAC-mediated protein degradation, which is particularly relevant for oncology targets.[13]
CellTiter-Glo® Luminescent Cell Viability Assay: [19][20]
Materials:
-
Cancer cell lines dependent on the target protein
-
PROTAC compounds
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a suitable density in an opaque-walled 96-well plate.[20]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 48 or 72 hours).[13]
-
Assay:
-
Data Acquisition and Analysis:
Visualizations of Key Concepts and Workflows
Caption: The PROTAC-mediated protein degradation pathway.[3][13]
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[13]
Caption: The logical relationship between linker length and PROTAC efficacy.[13]
Conclusion
The C6 linker is a foundational component in the PROTAC designer's toolkit, offering a versatile and synthetically accessible scaffold. Its length and flexibility are critical for mediating the formation of a productive ternary complex, which is the cornerstone of PROTAC-induced protein degradation. While the optimal linker is target- and E3 ligase-dependent and often determined empirically, the C6 linker frequently serves as an effective starting point for optimization.[13][21] A thorough understanding of the C6 linker's function, coupled with robust experimental evaluation as outlined in this guide, is essential for the successful development of potent and selective protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. precisepeg.com [precisepeg.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. scholars.uky.edu [scholars.uky.edu]
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently join complex molecular entities is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless in 2001, has emerged as a powerful methodology to meet this need, revolutionizing the field of bioconjugation.[1] This guide provides a comprehensive technical overview of click chemistry, with a specific focus on its application in creating precisely engineered bioconjugates for research, diagnostics, and therapeutics.
At its core, click chemistry describes a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they proceed with high specificity and do not interfere with native biological processes.[2][3] These reactions are characterized by their simple reaction conditions, often occurring in aqueous environments, and the formation of stable, inert linkages.[4][5] The most prominent examples of click chemistry reactions used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]
This guide will delve into the principles of these key reactions, provide a comparative analysis of their quantitative parameters, and present detailed experimental protocols. Furthermore, it will illustrate the practical application of these techniques in areas such as the development of antibody-drug conjugates (ADCs) and the labeling of biomolecules for imaging and diagnostics.[2][][9]
Core Principles of Click Chemistry in Bioconjugation
The foundation of click chemistry lies in the use of highly energetic and selective reactants that "click" together to form a stable product. For bioconjugation, this typically involves the reaction between an azide (B81097) and an alkyne to form a triazole ring.[4][10] The resulting triazole is exceptionally stable and does not readily participate in biological reactions, making it an ideal linker.[]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, involving the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[10][] This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[13] The copper(I) catalyst is crucial for lowering the activation energy of the reaction, allowing it to proceed rapidly under mild, biocompatible conditions.[][14]
However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[15] To mitigate this, ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often used to stabilize the copper(I) ion and protect cells from oxidative damage.[14][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7][] This reaction is a metal-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[][18] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[]
SPAAC is highly bioorthogonal and has become a valuable tool for in vivo labeling and imaging studies.[][19] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to improve the kinetics of this reaction.[20]
Quantitative Data Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics, reactant concentrations, and biocompatibility being key considerations. The following table summarizes the key quantitative parameters for these two reactions.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[13] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[13] |
| Typical Reaction Time | 30 minutes to a few hours[13] | 1 to 12 hours (can be longer for less reactive alkynes)[13] |
| Typical Reactant Concentration | >10 µM[13] | Can be higher to achieve reasonable reaction times[13] |
| Yields | Near-quantitative[13] | Generally high, but can be lower than CuAAC[13] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[13] | Mixture of regioisomers (1,4 and 1,5)[13] |
| Biocompatibility | Limited by copper toxicity[13] | Excellent, widely used for in vivo applications[13] |
Detailed Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC bioconjugation reactions. Optimization may be required for specific biomolecules and reagents.
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol outlines the conjugation of an alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule (e.g., fluorescent dye, drug) dissolved in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[13]
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[13]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[21]
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the buffer to achieve the desired final concentration (e.g., 25-50 µM).[13]
-
Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[13]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix equal volumes of the 20 mM CuSO₄ and 50 mM ligand stocks. Let it stand for a few minutes.[13]
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light if using a light-sensitive dye.[21]
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and the copper catalyst.[21]
Protocol 2: General SPAAC Protocol for Antibody-Drug Conjugate (ADC) Preparation
This protocol describes the conjugation of a strained alkyne to an antibody, followed by reaction with an azide-modified drug.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-NHS ester (e.g., DBCO-NHS ester) dissolved in DMSO
-
Azide-modified drug dissolved in DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification:
-
Add the strained alkyne-NHS ester to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding the quenching solution.
-
Purify the alkyne-modified antibody using size-exclusion chromatography.
-
-
Conjugation:
-
In a microcentrifuge tube, dissolve the purified alkyne-modified antibody in the buffer to the desired final concentration (e.g., 1 mg/mL).[13]
-
Add the azide-modified drug from its stock solution at a desired molar ratio (e.g., 3-5 fold molar excess over the antibody).
-
Incubate the reaction at room temperature for 1-12 hours, or overnight at 4°C.[13]
-
-
Purification:
-
Purify the final ADC using size-exclusion chromatography to remove unreacted drug and other small molecules.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in click chemistry for bioconjugation.
References
- 1. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 2. Making Connections: Click Chemistry and Bioorthogonal Chemistry | The Scientist [the-scientist.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. wmocollege.ac.in [wmocollege.ac.in]
- 7. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. | Semantic Scholar [semanticscholar.org]
- 15. New approach to bioconjugation by combining strain-promoted azide-alkyne cycloaddition (SPAAC) with inorganic click (iClick) - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Technical Guide to the Teratogenic Effects and Mechanisms of Thalidomide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thalidomide (B1683933), a drug first marketed in the late 1950s as a sedative and antiemetic for morning sickness, became the center of a catastrophic medical disaster, causing severe birth defects in over 10,000 children worldwide.[1][2] Despite its tragic history, thalidomide and its analogs (Immunomodulatory drugs or IMiDs) have re-emerged as vital treatments for conditions like multiple myeloma and erythema nodosum leprosum, a complication of leprosy.[3][4] This guide provides an in-depth technical overview of the teratogenic effects of thalidomide, focusing on the core molecular mechanisms that lead to developmental abnormalities. We will dissect the key signaling pathways, present quantitative data from seminal studies, detail experimental protocols, and provide visual representations of the complex biological processes involved. Understanding these teratogenic pathways is critical for the development of safer, non-teratogenic derivatives that retain the therapeutic efficacy of this class of drugs.[4]
Teratogenic Effects of Thalidomide
The teratogenic effects of thalidomide are highly specific and depend critically on the timing of exposure during pregnancy. The sensitive period in humans is remarkably narrow, occurring between 20 and 36 days after fertilization (or 34 to 50 days after the last menstrual cycle), a time when organogenesis is at its peak.[5][6] Exposure during this window can lead to a range of devastating malformations.
The most characteristic defect is phocomelia , a severe shortening or absence of limbs (amelia).[7] However, the embryopathy extends to other structures, including the ears, eyes, heart, and internal organs.[8][9] The infant mortality rate for those with thalidomide-induced defects was approximately 40%.[2][10]
Critical Window of Exposure and Associated Malformations
The specific type of malformation is directly correlated with the day of exposure within the critical window.
| Exposure Window (Days Post-Fertilization) | Associated Malformations |
| Days 20-24 | Absence of external ears, anotia, cranial nerve palsies.[9] |
| Days 24-32 | Upper limb defects: amelia (absence of limbs), phocomelia (severe shortening), thumb malformations (triphalangism).[5] |
| Days 27-34 | Lower limb defects: phocomelia, amelia.[5] Concurrently, malformations of the heart, kidneys, and gastrointestinal tract.[5][9] |
| Days 31+ | Thumb malformations can still occur.[9] |
Core Mechanisms of Thalidomide Teratogenicity
For decades, the precise mechanism of thalidomide's teratogenic action was a mystery, with numerous theories proposed.[11] Research has now converged on a primary mechanism involving the protein Cereblon (CRBN) , which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4).[1][12] Thalidomide binding to CRBN alters the ligase's substrate specificity, inducing the degradation of proteins essential for normal embryonic development.[3][13] This central mechanism is complemented by other interconnected pathways, including anti-angiogenesis and the induction of oxidative stress.
Primary Mechanism: Cereblon (CRBN) Binding and Neosubstrate Degradation
The cornerstone of thalidomide's teratogenicity is its function as a "molecular glue." It binds to CRBN and recruits a set of proteins, termed "neosubstrates," that are not normal targets of the CRL4^CRBN^ complex.[3] This leads to their ubiquitination and subsequent degradation by the proteasome.
Key neosubstrates implicated in thalidomide embryopathy include:
-
SALL4 (Sal-like protein 4): A crucial zinc-finger transcription factor for limb development and embryogenesis.[14][15] Its degradation is strongly linked to the limb defects and other abnormalities seen in thalidomide syndrome.[16][17] Strikingly, individuals with genetic mutations in the SALL4 gene are born with conditions like Duane Radial Ray and Holt-Oram syndromes, which phenocopy the defects caused by thalidomide, including missing thumbs and limb malformations.[14][16]
-
p63: A transcription factor essential for the development of ectodermal structures, including limbs and craniofacial features. Thalidomide-induced degradation of specific p63 isoforms (ΔNp63) is believed to contribute to limb defects.[3][13]
-
PLZF (Promyelocytic leukaemia zinc finger): A transcription factor involved in limb development. Its degradation has been shown to be induced by thalidomide and its primary metabolite, 5-hydroxythalidomide, contributing to teratogenicity in chicken embryos.[18]
The species-specific nature of thalidomide teratogenicity—with rodents being largely resistant—is explained by a single amino acid difference in the CRBN protein (I391V in mice), which prevents the recruitment and degradation of key neosubstrates like SALL4.[16][19]
Contributing Mechanism: Anti-Angiogenesis
Before the discovery of CRBN as the primary target, the anti-angiogenesis hypothesis was a leading explanation for thalidomide's effects.[20] This mechanism remains a significant contributing factor. Developing limb buds are sites of intense and rapid blood vessel growth (angiogenesis).[21] Thalidomide and its metabolites inhibit this process, specifically targeting and causing the loss of newly formed, immature blood vessels.[20][22]
This vascular disruption leads to:
-
Hypoxia and Nutrient Deprivation: Insufficient blood supply starves the rapidly proliferating cells of the limb bud of oxygen and essential nutrients.[21]
-
Induction of Apoptosis: The lack of vascular support triggers programmed cell death in the limb mesenchyme, halting outgrowth and patterning.[20]
The timing and tissue specificity of thalidomide embryopathy are well-explained by this model, as the limbs are particularly dependent on a highly angiogenic vessel network during the critical window of development.[20][23]
Contributing Mechanism: Oxidative Stress
Another supported hypothesis is that thalidomide induces oxidative stress by generating reactive oxygen species (ROS).[7][24] This process is thought to be initiated by the metabolic bioactivation of thalidomide into a free-radical intermediate.[24][25]
The resulting cascade involves:
-
Oxidative Damage: Increased ROS levels lead to damage of crucial cellular macromolecules, including DNA.[24][25]
-
Signaling Pathway Perturbation: Oxidative stress can dysregulate key developmental signaling pathways, such as the NF-κB and Wnt/β-catenin pathways, leading to apoptosis in the developing limb.[5][7]
Experiments in rabbits have shown that thalidomide initiates embryonic DNA oxidation and that these effects, along with teratogenicity, can be prevented by pre-treatment with free-radical scavenging agents.[24][25]
Experimental Protocols & Methodologies
The elucidation of thalidomide's mechanisms has relied on a variety of experimental models and techniques. Rodents are notably resistant to thalidomide's teratogenic effects, making rabbits, chickens, and zebrafish crucial models.[26][27]
In Vivo Rabbit Teratogenicity Assay
This model was instrumental in demonstrating the link between oxidative stress and teratogenicity.
-
Objective: To determine if thalidomide induces oxidative DNA damage in a sensitive species and if this can be prevented.
-
Animal Model: Pregnant New Zealand White rabbits.
-
Methodology:
-
A cohort of pregnant rabbits is treated with a free radical spin trapping agent, α-phenyl-N-t-butylnitrone (PBN), or a vehicle control.[25]
-
Following pre-treatment, rabbits are administered a single oral dose of thalidomide (e.g., 400 mg/kg) or its vehicle during the critical window of limb development (gestational days 8-12).[5][25]
-
A subset of embryos is harvested 6 hours post-thalidomide administration for biochemical analysis.[5]
-
Embryonic DNA is isolated, and levels of 8-oxo-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, are quantified using HPLC with electrochemical detection.[25]
-
The remaining litters are allowed to develop to term to assess for gross morphological defects, particularly phocomelia.[5]
-
-
Expected Outcome: Thalidomide treatment alone significantly increases 8-OHdG levels and induces limb defects. Pre-treatment with PBN abolishes both the increase in DNA oxidation and the teratogenic effects.[24][25]
In Vitro Neosubstrate Degradation Assay
This protocol is used to confirm the thalidomide-dependent degradation of a specific protein target.
-
Objective: To demonstrate that thalidomide induces the degradation of SALL4 via the CRBN-proteasome pathway.
-
Cell Line: Human embryonic stem cells (hESCs) or a relevant human cancer cell line (e.g., MM.1S multiple myeloma cells).[28]
-
Methodology:
-
Cells are cultured in appropriate media. Experimental groups are treated with either a vehicle control (DMSO), thalidomide (e.g., 10 µM), or a thalidomide analog for a set period (e.g., 5 hours).[28]
-
An additional group may be co-treated with a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.
-
Following treatment, cells are harvested and lysed.
-
Total protein is quantified, and equal amounts are resolved by SDS-PAGE.
-
Western blotting is performed using primary antibodies specific for SALL4, CRBN, and a loading control (e.g., β-actin).
-
Blots are incubated with appropriate secondary antibodies and visualized.
-
-
Expected Outcome: A marked reduction in the SALL4 protein band in the thalidomide-treated group compared to the DMSO control. The SALL4 band should be "rescued" in the group co-treated with the proteasome inhibitor.
Quantitative Data Summary
Quantitative analysis has been essential for understanding the dose-response and species-specific effects of thalidomide.
Dose-Response Data
| Compound | Assay System | Endpoint | IC50 / Effective Dose | Reference |
| Thalidomide | Human iPSC LPM-like Differentiation Assay | Inhibition of FOXF1+ cells | 0.31 µM | [19] |
| Lenalidomide | Human iPSC LPM-like Differentiation Assay | Inhibition of FOXF1+ cells | 0.16 µM | [19] |
| Pomalidomide | Human iPSC LPM-like Differentiation Assay | Inhibition of FOXF1+ cells | 0.01 µM | [19] |
| Thalidomide | Human Pregnancy | Induction of severe limb defects | A single 50 mg dose | [29] |
| Thalidomide | Rabbit Teratogenicity Study | Induction of phocomelia | 400 mg/kg/day on GD 8-12 | [5] |
| Thalidomide | Rat Teratogenicity Study | No induction of limb defects | Up to 4000 mg/kg | [9] |
Conclusion and Future Directions
The elucidation of thalidomide's teratogenic mechanisms represents a landmark achievement in toxicology and developmental biology. The discovery that thalidomide acts as a molecular glue to hijack the CRL4^CRBN^ E3 ubiquitin ligase, thereby inducing the degradation of transcription factors essential for development like SALL4, provides a definitive molecular basis for its devastating effects.[12][14] This primary mechanism is amplified by the drug's potent anti-angiogenic and oxidative stress-inducing properties.[20][24]
This detailed understanding is not merely academic. It provides a clear roadmap for the rational design of new IMiD compounds. By engineering molecules that retain the ability to degrade therapeutic targets (e.g., Ikaros and Aiolos in multiple myeloma) but do not bind and degrade teratogenic neosubstrates like SALL4, it may be possible to finally separate the powerful therapeutic activities of this drug class from its tragic teratogenic legacy.[4] Continued research into the full spectrum of CRBN neosubstrates and the intricate interplay between the ubiquitin-proteasome system, angiogenesis, and redox signaling during embryogenesis will be paramount to achieving this goal.
References
- 1. leprosy-information.org [leprosy-information.org]
- 2. Thalidomide scandal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Molecular Mechanisms of Thalidomide Teratogenicity and Implications for Modern Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gvsu.edu [gvsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Thalidomide on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]
- 8. thalidomidetrust.org [thalidomidetrust.org]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. Thalidomide - Wikipedia [en.wikipedia.org]
- 12. Teratogenic effects of thalidomide: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 15. researchgate.net [researchgate.net]
- 16. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 17. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Thalidomide - why birth defects? [thalidomide.org]
- 22. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 23. Scientists discover how thalidomide causes limb defects | News | The University of Aberdeen [abdn.ac.uk]
- 24. Free radical-mediated oxidative DNA damage in the mechanism of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 27. longdom.org [longdom.org]
- 28. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 29. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
A Technical Guide to Understanding and Mitigating Off-Target Effects of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). As this innovative therapeutic modality continues to advance, a comprehensive understanding of its specificity and potential liabilities is critical for the development of safe and effective drugs. This document outlines the mechanisms behind off-target effects, presents key quantitative data, details experimental protocols for their identification, and provides visual diagrams of relevant biological and experimental workflows.
Introduction to Thalidomide-Based PROTACs and Off-Target Concerns
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] A PROTAC typically consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931) (collectively known as immunomodulatory drugs or IMiDs), are frequently used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ligase complex.[1][]
While potent, thalidomide-based PROTACs carry an inherent risk of off-target effects. These effects primarily arise from the intrinsic activity of the thalidomide moiety, which can act as a "molecular glue," inducing the degradation of unintended proteins, known as neosubstrates.[1][4] Understanding and mitigating these off-target effects is a key challenge in the clinical translation of this promising therapeutic class.[5][6]
Mechanisms of Off-Target Effects
The off-target effects of thalidomide-based PROTACs can be broadly categorized into two main classes:
2.1 Neosubstrate Degradation: The most significant off-target liability stems from the CRBN ligand itself. The binding of thalidomide or its analogs to CRBN creates a new protein-protein interaction surface that can recruit proteins not normally targeted by CRBN for ubiquitination and subsequent degradation.[7][8] These unintended targets are referred to as neosubstrates. This phenomenon is independent of the PROTAC's intended target and occurs even when the IMiD is part of a larger PROTAC molecule.[1]
2.2 "Hook Effect" and Off-Target Recruitment: The "hook effect" is a phenomenon observed with many PROTACs where efficacy decreases at high concentrations.[4] This is due to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) which predominate over the productive ternary complex (Target-PROTAC-CRBN).[4][9] It is hypothesized that the PROTAC/CRBN binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially exacerbating off-target effects at supra-therapeutic concentrations.[4]
Key Neosubstrates of Cereblon
Several zinc finger (ZF) transcription factors are well-characterized neosubstrates of the CRBN-IMiD complex. Their degradation can lead to significant biological consequences, including immunomodulation and potential teratogenicity.[4][10]
-
Ikaros (IKZF1) and Aiolos (IKZF3) : These are primary neosubstrates whose degradation is linked to the anti-myeloma and immunomodulatory effects of IMiDs.[4][5] However, their unintended degradation by a PROTAC can lead to undesired hematological effects.
-
SALL4 : Degradation of this transcription factor has been linked to the teratogenic effects of thalidomide.[4][10]
-
Casein Kinase 1α (CK1α) : Degradation of CK1α is associated with the therapeutic effect of lenalidomide in myelodysplastic syndromes with a 5q deletion.[5]
-
GSPT1 : This translation termination factor is another well-characterized neosubstrate.[11]
Quantitative Analysis of Off-Target Degradation
Evaluating the selectivity of a PROTAC requires quantitative measurement of on-target versus off-target degradation. Mass spectrometry-based proteomics is the gold standard for this unbiased assessment.[12][13] The tables below summarize the kind of quantitative data that is crucial for comparing the selectivity profiles of different PROTACs.
Table 1: Representative On-Target and Off-Target Degradation Data for a Hypothetical CRBN-Based PROTAC
| Protein | Role | DC₅₀ (nM) | Dₘₐₓ (%) | Comment |
| Target Protein X | On-Target | 10 | 95 | Potent and efficacious degradation. |
| IKZF1 | Off-Target Neosubstrate | 50 | 90 | Significant off-target degradation observed. |
| IKZF3 | Off-Target Neosubstrate | 75 | 85 | Off-target degradation observed. |
| SALL4 | Off-Target Neosubstrate | >1000 | <10 | Minimal off-target effect at therapeutic doses. |
| GSPT1 | Off-Target Neosubstrate | 250 | 60 | Moderate off-target degradation. |
| CRBN | E3 Ligase | >5000 | <5 | No significant self-degradation of the E3 ligase. |
-
DC₅₀ : Concentration of PROTAC required to degrade 50% of the protein.
-
Dₘₐₓ : Maximum percentage of protein degradation achieved.
Table 2: Comparison of Neosubstrate Selectivity for Different IMiD Ligands
| IMiD Ligand | Key Neosubstrates Degraded | Relative Potency |
| Thalidomide | IKZF1, IKZF3, SALL4 | + |
| Lenalidomide | IKZF1, IKZF3, CK1α | ++ |
| Pomalidomide | IKZF1, IKZF3 | +++ |
| Novel CRBN Ligands | Can be engineered to reduce neosubstrate binding | Variable |
Note: Data presented are illustrative. Actual values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions.
Key Experimental Protocols
A multi-pronged approach is essential for the robust identification and validation of off-target effects.[12]
4.1 Global Proteomics for Unbiased Off-Target Discovery
Mass spectrometry-based proteomics allows for the unbiased, global assessment of changes in the proteome following PROTAC treatment.[2][13]
Methodology:
-
Cell Culture and Treatment :
-
Seed appropriate cell lines (e.g., MM.1S, HEK293T) to achieve 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations (e.g., 6-point dose response) and time points (e.g., 4, 8, 16, 24 hours).
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with a mutated, non-binding CRBN ligand).[12]
-
-
Cell Lysis and Protein Digestion :
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a urea-based buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest proteins into peptides using an enzyme like Trypsin.[12]
-
-
Isobaric Labeling (TMT or iTRAQ) :
-
Label the peptide samples from different treatment conditions with distinct isobaric tags (e.g., TMT10plex).[12] This allows for the multiplexing of samples, reducing variability and enabling accurate relative quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
-
Combine the labeled peptide samples.
-
Separate peptides using offline basic reverse-phase liquid chromatography for fractionation.
-
Analyze each fraction by online nano-flow liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap Fusion Lumos).[12]
-
-
Data Analysis :
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Identify proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are potential off-targets.[12]
-
4.2 Validation of Proteomics Hits using Western Blotting
Western blotting is a targeted approach used to confirm the degradation of specific proteins identified in the proteomics screen.[12]
Methodology:
-
Cell Seeding and Treatment : Prepare cell lysates as described in the proteomics protocol (4.1.1).
-
Protein Quantification and Gel Electrophoresis :
-
Quantify protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
-
Protein Transfer and Blocking :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection :
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Analysis : Quantify band intensity to confirm dose-dependent degradation of the off-target protein.
4.3 Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm if the PROTAC directly binds to potential off-targets in a cellular context.[12] Ligand binding typically stabilizes a protein, increasing its melting temperature.
Methodology:
-
Treatment and Heating : Treat intact cells with the PROTAC or vehicle control. Heat the cell suspensions to a range of temperatures.[12]
-
Lysis and Protein Quantification : Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[12]
-
Analysis : Analyze the amount of soluble protein remaining at each temperature using Western blotting or mass spectrometry. A shift to a higher melting temperature in the PROTAC-treated sample indicates direct target engagement.
Visualizing Key Pathways and Workflows
5.1 PROTAC Mechanism of Action
Caption: Mechanism of Action for a Thalidomide-Based PROTAC.
5.2 Off-Target Neosubstrate Degradation
Caption: Off-target degradation of neosubstrates by a PROTAC.
5.3 Experimental Workflow for Off-Target Identification
Caption: Workflow for proteomic identification of off-targets.
Strategies for Mitigating Off-Target Effects
Addressing off-target liabilities is a central focus of next-generation PROTAC design. Key strategies include:
-
Modification of the CRBN Ligand : Altering the chemical structure of the thalidomide moiety can disrupt the binding surface for neosubstrates while preserving affinity for CRBN, thereby improving selectivity.[5]
-
Linker Optimization : Systematically modifying the linker's length, composition, and attachment point can influence the geometry of the ternary complex, potentially favoring on-target versus off-target degradation.[4]
-
Use of Alternative E3 Ligases : Exploring PROTACs that recruit other E3 ligases, such as VHL, can circumvent the neosubstrate issues inherent to CRBN.
Conclusion
Thalidomide-based PROTACs represent a powerful and promising therapeutic modality. However, their inherent potential for off-target effects, primarily through neosubstrate degradation, necessitates rigorous and comprehensive specificity profiling. By employing a combination of unbiased global proteomics, targeted validation assays, and rational chemical design, researchers can develop safer, more selective protein degraders, paving the way for their successful clinical translation.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. UBE2G1 governs the destruction of cereblon neomorphic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
solubility and stability of Thalidomide-O-C6-azide
An In-depth Technical Guide on the Solubility and Stability of Thalidomide-O-C6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a functionalized derivative of thalidomide (B1683933), a molecule with a complex history that has re-emerged as a critical component in modern drug discovery, particularly in the field of targeted protein degradation. This compound incorporates a six-carbon (C6) linker attached to the hydroxyl group of thalidomide, terminating in an azide (B81097) (N₃) group. This specific chemical modification makes it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein[1]. In this context, the thalidomide moiety of this compound serves as a ligand for the Cereblon (CRBN) E3 ligase[2]. The terminal azide group allows for the convenient and efficient attachment of a linker connected to a target protein ligand via click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC)[1].
Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use in the synthesis, purification, and formulation of PROTACs, as well as for ensuring the reliability and reproducibility of biological assays. This technical guide provides a comprehensive overview of the expected based on the known properties of thalidomide and organic azides. Furthermore, it outlines detailed experimental protocols for the precise determination of these critical parameters.
Solubility Profile
General Solubility of Thalidomide
Thalidomide itself is known to be poorly soluble in water and most common organic solvents, with the notable exceptions of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO)[3][4][5]. The solubility of thalidomide in various solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL | [3] |
| Dimethyl Formamide (DMF) | Soluble | [3][5] |
| Pyridine | Soluble | [4] |
| Dioxane | Soluble | [4] |
| Tetrahydrofuran (THF) | Soluble | [4] |
| Acetone | Sparingly soluble | [4] |
| Methanol | Sparingly soluble | [4] |
| Ethanol (boiling) | Sparingly soluble | [4] |
| Water | Sparingly soluble | [6] |
| Diethyl ether | Practically insoluble | [4][5] |
| Chloroform | Practically insoluble | [5] |
| Benzene | Practically insoluble | [5] |
| Hexane | Almost insoluble | [4] |
Predicted Influence of the C6-Azide Linker on Solubility
The addition of the O-C6-azide linker is expected to modify the solubility profile of the parent thalidomide molecule. The hexyl chain is hydrophobic and will likely decrease the aqueous solubility while potentially increasing solubility in less polar organic solvents. Conversely, the polar azide group may slightly counteract this effect. It is also important to consider that alkylation of thalidomide has been shown to impact its crystalline structure, which can in turn affect solubility[6][7].
Given these considerations, this compound is anticipated to exhibit good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous buffers is expected to be low.
Stability Profile
The chemical stability of this compound is a crucial factor for its storage, handling, and application in chemical synthesis and biological assays. The stability of this molecule is primarily dictated by the lability of the thalidomide core and the reactivity of the azide functional group.
Stability of the Thalidomide Core
The thalidomide molecule contains imide functionalities that are susceptible to hydrolysis, particularly under strongly acidic or basic conditions[4]. Studies on thalidomide and its analogs, such as lenalidomide, have shown that degradation can occur under forced conditions including acid, base, and oxidative stress[8][9][10]. Therefore, it is recommended to handle and store this compound under neutral pH conditions.
Stability of the Azide Functional Group
Organic azides are energetic compounds and their stability is a significant consideration for safe handling. The stability of an organic azide is influenced by several factors, including its molecular weight and the ratio of carbon atoms to nitrogen atoms[11][12]. Two general guidelines are often used to assess the potential hazard of organic azides:
-
Carbon to Nitrogen Ratio (C/N): For an organic azide to be considered relatively safe to handle, the number of carbon atoms should ideally be greater than the number of nitrogen atoms[11]. For this compound (C₁₉H₂₁N₅O₅), the C/N ratio is 19/5 = 3.8, which is well above 1, suggesting it is likely to be a manipulable compound.
-
Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient "dilution" of the energetic nature of the functional group[11][12]. In this compound, there are 19 carbon atoms for one azide group, which satisfies this rule.
Despite these favorable indicators, organic azides can be sensitive to heat, light, and shock[11]. They can also react with certain metals, such as copper, to form explosive metal azides[11]. Therefore, it is crucial to avoid contact with incompatible materials and to store the compound in a cool, dark place.
Experimental Protocols
To obtain precise and reliable data on the , the following experimental protocols are recommended.
Determination of Kinetic and Thermodynamic Solubility
1. Kinetic Solubility Assay (Turbidimetric Method)
This method provides a rapid assessment of solubility and is suitable for high-throughput screening.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader with turbidity measurement capability (e.g., nephelometer or spectrophotometer at a wavelength where the compound has no absorbance)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).
-
Add a fixed volume of PBS (pH 7.4) to each well containing the DMSO solutions of the compound. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).
-
Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).
-
Measure the turbidity of each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
-
2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
-
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, PBS, organic solvents)
-
Vials with screw caps
-
Shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a vial.
-
Seal the vial and shake at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by HPLC against a standard curve of known concentrations.
-
The determined concentration represents the thermodynamic solubility.
-
Caption: Experimental workflows for determining kinetic and thermodynamic solubility.
Stability Assessment using a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for the accurate quantification of the remaining intact drug.
1. Method Development
-
HPLC System: An HPLC system with a UV-Vis or PDA detector.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound.
2. Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the HPLC method.
-
Acid Hydrolysis: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Incubate a solution of the compound in a mild basic solution (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).
-
Photostability: Expose a solution of the compound to UV light.
-
Analysis: Analyze samples from each stress condition by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
3. Long-Term Stability Study
-
Procedure:
-
Store aliquots of this compound in both solid form and in solution (e.g., in DMSO) under various storage conditions (e.g., -20 °C, 4 °C, room temperature, protected from light).
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples using the validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and monitor for the appearance of any degradation products.
-
Caption: Workflow for assessing the stability of this compound.
Conclusion
This compound is a key building block for the synthesis of PROTACs. While specific experimental data for its solubility and stability are not widely published, a reasoned assessment based on the properties of thalidomide and organic azides can be made. It is anticipated to be soluble in polar aprotic solvents like DMSO and DMF, with low aqueous solubility. The molecule is expected to be sufficiently stable for routine handling and storage under appropriate conditions, although care should be taken to avoid harsh pH, high temperatures, and incompatible materials. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely determine the , ensuring its effective and reliable use in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. ijirmf.com [ijirmf.com]
- 10. researchgate.net [researchgate.net]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept developed by K.B. Sharpless.[1][2] This reaction facilitates the joining of a terminal alkyne and an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][3] Its remarkable efficiency, broad functional group tolerance, mild reaction conditions, and high regioselectivity have made it an indispensable tool in diverse fields, including drug discovery, bioconjugation, and materials science.[1][4][5] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and yields a mixture of regioisomers, the CuAAC reaction proceeds rapidly at room temperature, even in aqueous environments, making it ideal for biological applications.[3][6] This guide provides an in-depth overview of the CuAAC mechanism, detailed experimental protocols, and key applications relevant to researchers in the life sciences.
Reaction Mechanism
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) catalyst. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway, which accounts for the reaction's significant rate acceleration.[1]
The key steps are:
-
Acetylide Formation: A terminal alkyne reacts with one or more Cu(I) centers to form a copper acetylide intermediate.[3]
-
Complexation: The azide coordinates to a second copper center, activating it for the subsequent cycloaddition.[3]
-
Cycloaddition: The azide attacks the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle.[7]
-
Ring Contraction & Product Release: The metallacycle undergoes rearrangement and subsequent protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.[1]
Caption: Dinuclear catalytic cycle of the CuAAC reaction.
Key Reaction Components and Parameters
Optimizing a CuAAC reaction requires careful consideration of each component.
-
Copper Source: The active catalyst is the Cu(I) ion. It can be supplied directly from Cu(I) salts (e.g., CuI, CuBr) or, more conveniently, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[3][8] The in situ method is most common for bioconjugation as it prevents the oxidation of Cu(I) by atmospheric oxygen.[3]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne.[8][9] A slight excess is typically used to counteract dissolved oxygen.[6]
-
Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, increasing reaction rates, and preventing copper-mediated damage to biomolecules in sensitive applications.[10][11] The choice of ligand depends on the solvent system and specific application.[10]
-
Solvents: CuAAC reactions are versatile and can be performed in a wide range of solvents, including mixtures of water and organic co-solvents like DMSO, DMF, t-butanol, and various alcohols.[6][11] For bioconjugation, aqueous buffers (e.g., PBS, pH 7-8) are standard.[9] Recent efforts have also focused on using "green" solvents like glycerol (B35011) or deep eutectic solvents.[12][13]
Data Presentation: Comparison of Common Ligands and Conditions
The selection of the appropriate ligand and reaction conditions is critical for the success of a CuAAC reaction.
| Table 1: Comparison of Common CuAAC Ligands | |||
| Ligand | Full Name | Solubility | Key Features & Applications |
| TBTA | Tris(benzyltriazolylmethyl)amine | Organic Solvents | One of the most widely used ligands, but its low water solubility requires co-solvents like DMSO or DMF.[14] |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water | Highly water-soluble, making it ideal for bioconjugation in aqueous buffers without organic co-solvents.[9][14] |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Water | A newer generation ligand that significantly accelerates reaction rates and reduces the cytotoxicity of copper, making it excellent for live-cell applications.[11][14] |
| Table 2: Typical CuAAC Reaction Conditions | ||||
| Parameter | Small Molecule Synthesis | Protein Bioconjugation | Oligonucleotide Labeling | Reference(s) |
| Alkyne Concentration | 0.1 - 1 M | 10 µM - 1 mM | 100 µM - 5 mM | [8][15][16] |
| Azide Concentration | 0.1 - 1.2 M (1-1.2 equiv) | 5-10 fold molar excess | 2-10 fold molar excess | [9][15][17] |
| CuSO₄ Concentration | 1-5 mol% | 50 µM - 1 mM | 0.1 - 1 mM | [1][8][16] |
| Ligand Concentration | 1-5 mol% | 5:1 ratio to Copper | 5:1 ratio to Copper | [8][9] |
| Sodium Ascorbate | 10-20 mol% | 5-10 mM (excess) | 1-5 mM (excess) | [1][8][17] |
| Solvent | DMF, tBuOH/H₂O, THF | PBS, Phosphate Buffer (pH 7-8) | TEAA Buffer, PBS | [1][12][17] |
| Temperature | Room Temperature | Room Temperature | Room Temperature | [1][10] |
| Reaction Time | 1 - 24 hours | 30 minutes - 4 hours | 1 - 16 hours | [1][15][18] |
Experimental Protocols
The following protocols provide detailed methodologies for common CuAAC applications.
Protocol 1: General CuAAC for Protein Bioconjugation
This protocol describes the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule (e.g., fluorescent dye, biotin)
-
Stock Solutions:
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in buffer.[15]
-
Add the azide-containing molecule from its stock solution to achieve a 5-10 fold molar excess over the protein. Mix gently.[15]
-
In a separate tube, prepare the catalyst premix by combining CuSO₄ and the ligand. For a 5:1 ligand-to-copper ratio, mix 1 part 20 mM CuSO₄ with 1 part 50 mM THPTA. Let the complex form for 1-2 minutes.[9]
-
Add the catalyst premix to the protein solution to a final copper concentration of 0.1-0.5 mM. Mix gently.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light if using a photosensitive azide.[9]
-
Purification: Remove excess reagents and purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis appropriate for the protein's molecular weight.[9]
-
Analysis: Analyze the final product for conjugation efficiency and purity using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[9]
Protocol 2: CuAAC for Small Molecule Synthesis
This protocol outlines a general procedure for synthesizing a 1,2,3-triazole from a small organic azide and a terminal alkyne.
Materials:
-
Organic Azide (e.g., Benzyl Azide)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: 1:1 mixture of t-Butanol and water
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1 equivalent) and the organic azide (1.1 equivalents) in the t-butanol/water solvent mixture.[1]
-
Add sodium ascorbate (0.1 equivalents) to the solution, followed by copper(II) sulfate pentahydrate (0.05 equivalents).[1]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reactions are typically complete within 12-24 hours. The product may precipitate from the solution as a solid.[1]
-
Work-up and Purification: If the product precipitates, it can be collected by simple filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualization of Experimental Workflow
A typical workflow for a bioconjugation experiment using CuAAC is outlined below.
Caption: General experimental workflow for CuAAC bioconjugation.
Troubleshooting Guide
| Table 3: Common Problems and Solutions in CuAAC Reactions | ||
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Oxidation of Cu(I) to Cu(II) due to oxygen exposure. | Degas solvents before use. Ensure a sufficient excess of fresh sodium ascorbate is used.[19] |
| Inaccessible Reactants: Steric hindrance or aggregation burying the alkyne or azide functional groups. | For biomolecules, consider performing the reaction under denaturing conditions or adding co-solvents like DMSO to improve solubility.[8] | |
| Catalyst Sequestration: The biomolecule itself may chelate and deactivate the copper catalyst. | Perform a test reaction with a model alkyne/azide. If that works, the biomolecule is likely the issue. Try increasing the copper concentration.[8] | |
| Side Product Formation | Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive biomolecules. | Use a protective ligand (e.g., THPTA, BTTAA) in a 5:1 ratio to copper. The ligand can act as a sacrificial reductant.[8][20] Avoid prolonged reaction times. |
| Difficulty in Purification | Copper Contamination: Residual copper can interfere with downstream applications or cause protein aggregation. | After the reaction, add a chelating agent like EDTA to quench the catalyst. Wash thoroughly during purification steps.[19][20] |
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note: Site-Specific Conjugation of Thalidomide-O-C6-azide to a Protein of Interest for Targeted Protein Degradation Studies
For Research Use Only.
Introduction
The targeted degradation of cellular proteins has emerged as a powerful therapeutic strategy and a valuable tool for biological research. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Thalidomide (B1683933) and its derivatives are well-established ligands for the E3 ligase Cereblon (CRBN).[3][4][5] This application note provides a detailed protocol for the conjugation of Thalidomide-O-C6-azide, a CRBN ligand with a linker terminating in an azide (B81097) group, to a protein of interest (POI).[6][7][8]
This method utilizes the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to create a stable conjugate between the thalidomide derivative and a POI that has been functionalized with an alkyne group.[9][10][11] The resulting conjugate can be used to induce the degradation of the POI, enabling the study of its function and the validation of its potential as a therapeutic target.
Principle of the Method
The conjugation process involves two key steps. First, the protein of interest is modified to introduce an alkyne functional group. This can be achieved through various methods, such as the reaction of lysine (B10760008) residues with an alkyne-bearing N-hydroxysuccinimide (NHS) ester or the genetic incorporation of an unnatural amino acid containing an alkyne moiety.[12][13] Subsequently, the alkyne-modified protein is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition reaction between the azide on the thalidomide linker and the alkyne on the protein, forming a stable triazole linkage.[14][15] The purified thalidomide-protein conjugate can then be introduced to cells to assess its ability to induce targeted protein degradation.
Materials and Reagents
-
This compound
-
Protein of Interest (POI)
-
Alkyne-modification reagent (e.g., Alkyne-NHS ester)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns or dialysis cassettes for protein purification
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer for conjugate characterization
Experimental Protocols
Protocol 1: Alkyne Modification of the Protein of Interest
This protocol describes a general method for modifying a protein with an alkyne group using an NHS ester that reacts with primary amines (e.g., lysine residues).
-
Protein Preparation: Prepare the POI in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of the Alkyne-NHS ester in anhydrous DMSO immediately before use.
-
Reaction: Add a 5-20 molar excess of the Alkyne-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted Alkyne-NHS ester and byproducts by buffer exchange using a desalting column or dialysis against PBS.
-
Characterization: Confirm the incorporation of the alkyne group by mass spectrometry. The mass of the protein should increase by the mass of the alkyne modification.
Protocol 2: Conjugation of this compound to the Alkyne-Modified Protein
This protocol details the CuAAC reaction to conjugate the azide-functionalized thalidomide to the alkyne-modified POI.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified POI to a final concentration of 10-50 µM in PBS.
-
Add the this compound stock solution to a final concentration that is a 1.5 to 5-fold molar excess over the protein.
-
Add the TBTA stock solution to a final concentration of 0.1 mM.[9]
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.[9]
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[9]
-
Purification: Purify the Thalidomide-POI conjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Protocol 3: Characterization of the Thalidomide-Protein Conjugate
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. A successful conjugation should result in a shift in the molecular weight of the protein.
-
Mass Spectrometry: Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the covalent attachment of the this compound to the protein and to determine the degree of labeling.
Protocol 4: In-Cell Protein Degradation Assay
-
Cell Culture: Plate the desired cell line in a multi-well plate and allow the cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the Thalidomide-POI conjugate (e.g., 0.1, 1, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include appropriate controls, such as vehicle-treated cells and cells treated with the unconjugated POI.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the POI. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantification: Quantify the band intensities to determine the relative abundance of the POI in treated versus control cells.
Data Presentation
Table 1: Representative Quantitative Data for Conjugation and Degradation
| Parameter | Typical Value/Range | Method of Determination |
| Conjugation Reaction | ||
| Molar Excess of this compound | 1.5 - 5 fold | Calculation |
| Reaction Time | 1 - 4 hours[9] | Timed incubation |
| Labeling Efficiency | Often >90%[9] | Mass Spectrometry |
| Degree of Labeling | 1 - 3 (Thalidomide per protein) | Mass Spectrometry |
| In-Cell Degradation Assay | ||
| Conjugate Concentration Range | 0.1 - 1000 nM | Titration |
| Incubation Time | 2 - 24 hours | Time course |
| DC₅₀ (Concentration for 50% degradation) | Protein and cell line dependent | Dose-response analysis |
Visualizations
Caption: Workflow for the conjugation of this compound to a protein of interest.
Caption: Mechanism of targeted protein degradation by a Thalidomide-POI conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. interchim.fr [interchim.fr]
- 12. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-O-C6-azide Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide and its analogs are commonly used as E3 ligase ligands that recruit Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] The "Thalidomide-O-C6-azide" moiety provides a versatile building block for the synthesis of PROTACs, where the C6-azide linker allows for efficient conjugation to a POI ligand via click chemistry.
A critical determinant of PROTAC efficacy is its ability to permeate the cell membrane to reach its intracellular targets. Due to their large molecular weight and often high polar surface area, assessing the cell permeability of PROTACs is a crucial step in their development.[3] These application notes provide detailed protocols for key in vitro assays to evaluate the cell permeability of this compound containing PROTACs.
Key Cell Permeability Assays
Two primary assays are widely employed to assess the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Cell Permeability Assay. Additionally, the NanoBRET™ Target Engagement Assay offers a method to infer intracellular availability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. This assay is cost-effective and ideal for early-stage screening of compounds to predict passive diffusion.
Data Presentation: Representative PAMPA Permeability Data for Thalidomide-Based PROTACs
The following table presents illustrative PAMPA permeability data for a series of androgen receptor (AR) targeting PROTACs with varying E3 ligase ligands and linkers. While not specific to the this compound linker, this data demonstrates how permeability can be influenced by structural modifications.
| PROTAC Component | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| AR Ligand 1 + PEG Linker + Ligand 6 | 0.1 |
| AR Ligand 2 + PEG Linker + Ligand 6 | 0.2 |
| AR Ligand 3 + PEG Linker + Ligand 7 | < 0.05 (Below Limit of Quantification) |
| AR Ligand 4 + PEG Linker + Ligand 8 | 0.3 |
| Data adapted from a study on AR PROTACs.[5] Note: This data is for illustrative purposes and does not represent PROTACs containing the this compound linker. |
Experimental Protocol: PAMPA
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (non-binding surface)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the membrane is coated.
-
Donor Solution Preparation: Prepare the donor solutions by diluting the test PROTACs and reference compounds in PBS to the desired final concentration (e.g., 100 µM).
-
Assay Setup: Add 150 µL of the donor solution to each well of the coated filter plate. Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Incubation: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate. Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sample Analysis: After incubation, carefully separate the filter and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a cell-based method that provides a more comprehensive assessment of drug permeability.[6] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[7] This assay can evaluate both passive diffusion and active transport mechanisms, including efflux.[7]
Data Presentation: Representative Caco-2 Permeability Data for Thalidomide-Based PROTACs
The following table presents illustrative data from a bidirectional Caco-2 assay for known PROTACs. This data highlights the ability of the assay to identify compounds subject to active efflux.
| PROTAC | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| dTAG-7 | A -> B | 0.15 | 10.7 |
| B -> A | 1.60 | ||
| dBET57 | A -> B | 0.20 | 5.5 |
| B -> A | 1.10 | ||
| ARV-110 | A -> B | 0.25 | 1.2 |
| B -> A | 0.30 | ||
| Data adapted from a study on optimizing Caco-2 assays for PROTACs.[6] Note: This data is for illustrative purposes and does not represent PROTACs containing the this compound linker. |
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers using a TEER meter. Only use monolayers with TEER values above 200 Ω·cm².
-
Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance on the basolateral side over time. A low permeability of Lucifer yellow confirms the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add 0.5 mL of HBSS containing the test PROTAC (e.g., 10 µM) to the apical (donor) compartment.
-
Add 1.5 mL of fresh HBSS to the basolateral (acceptor) compartment.
-
Incubate the plate at 37°C with 5% CO₂ on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral compartment and replace it with an equal volume of fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the test PROTAC to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.
-
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the Papp value for both A to B and B to A directions. The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
Caption: Workflow for the Caco-2 Cell Permeability Assay.
NanoBRET™ Target Engagement Assay for Intracellular Availability
The NanoBRET™ Target Engagement assay is a live-cell method that can be used to assess the intracellular availability of a PROTAC.[8][9] This assay measures the binding of a PROTAC to its target protein or the E3 ligase within living cells. By comparing the binding affinity in intact cells versus permeabilized cells, an "availability index" can be calculated, which provides a surrogate measure of cell permeability.[8]
Data Presentation: Representative NanoBRET™ Data for CRBN-Binding PROTACs
The following table illustrates the type of data obtained from a NanoBRET™ assay for two different PROTACs targeting CRBN.
| PROTAC | Live Cell IC₅₀ (nM) | Permeabilized Cell IC₅₀ (nM) | Availability Index (Permeabilized/Live) |
| dBET1 | 1500 | 150 | 0.1 |
| dBET6 | 500 | 100 | 0.2 |
| Data adapted from Promega application notes.[10] Note: This data is for illustrative purposes and does not represent PROTACs containing the this compound linker. |
Experimental Protocol: NanoBRET™ CRBN Target Engagement Assay
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-CRBN fusion protein
-
Transfection reagent
-
NanoBRET™ CRBN Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Digitonin (B1670571) (for permeabilized cell assay)
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CRBN expression vector and plate them in 96-well plates. Incubate for 24 hours.
-
Live-Cell Assay:
-
Prepare serial dilutions of the test PROTAC.
-
Add the PROTAC dilutions and the NanoBRET™ CRBN Tracer to the cells.
-
Incubate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable luminometer.
-
-
Permeabilized-Cell Assay:
-
Follow the same procedure as the live-cell assay, but include a step to permeabilize the cells with digitonin before adding the substrate.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ values for both live and permeabilized cells.
-
Calculate the Availability Index by dividing the permeabilized cell IC₅₀ by the live cell IC₅₀. A higher availability index suggests better cell permeability.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 10. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
Purifying PROTACs Synthesized with Thalidomide-O-C6-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide-O-C6-azide as a key building block. The focus is on robust and reproducible methods to obtain high-purity PROTACs suitable for downstream biological assays and further development.
Introduction
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The synthesis of PROTACs, particularly those involving multi-step solution-phase or solid-phase approaches, often results in a crude mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, efficient purification is a critical step to ensure the reliability and reproducibility of biological data. This guide focuses on the purification of PROTACs incorporating the commonly used E3 ligase ligand, thalidomide, functionalized with a C6 azide (B81097) linker (this compound), which allows for facile conjugation to a target protein ligand via click chemistry.
Purification Strategies
The primary method for purifying PROTACs is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity. PROTACs, often possessing a significant hydrophobic character, are well-suited for this purification method. For PROTACs synthesized on a solid support, purification is often simplified to a single chromatographic step after cleavage from the resin.[1][2]
Data Presentation: Purity of Thalidomide-Based PROTACs
The following table summarizes representative purity data for thalidomide-based PROTACs purified by RP-HPLC, as reported in the literature.
| PROTAC ID | Synthesis Method | Purification Method | Final Purity (%) | Reference |
| PROTAC 1 | Solid-Phase Synthesis (CuAAC) | RP-HPLC | 97 | [3] |
| PROTAC 2 | Solid-Phase Synthesis (Amide Coupling) | RP-HPLC | >99 | [3] |
| PROTAC 3 | Solid-Phase Synthesis (Urea Formation) | RP-HPLC | >95 | [3] |
| PROTAC 4 | Solid-Phase Synthesis (Reverse Amide) | RP-HPLC | 97 | [4] |
Experimental Protocols
Protocol 1: Purification of this compound PROTACs by Preparative RP-HPLC
This protocol provides a general procedure for the purification of crude PROTACs synthesized in solution.
Materials:
-
Crude PROTAC sample
-
Dimethyl sulfoxide (B87167) (DMSO) or a minimal amount of a suitable solvent for dissolution
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]
-
0.22 µm syringe filter
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% TFA or 0.1% Formic Acid.[5][6]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[5][6]
-
Column: C18 reverse-phase column.[6]
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[6] For specific pomalidomide-based PROTACs, a gradient of 10-90% acetonitrile-water containing 0.1% TFA over 30 minutes has been successfully used.[3] The gradient should be optimized based on the polarity of the specific PROTAC.
-
Flow Rate: Adjust according to the column dimensions and manufacturer's recommendations.
-
Detection: Monitor the elution profile at an appropriate wavelength, typically 254 nm or 280 nm.[6]
-
-
Purification:
-
Post-Purification Processing:
Protocol 2: Analysis of Purified PROTAC Purity by LC-MS
This protocol is for verifying the purity of the final PROTAC product.
Materials:
-
Purified PROTAC sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or TFA
-
Analytical LC-MS system with a C18 column
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., DMSO, acetonitrile/water).
-
LC-MS Conditions:
-
Use a C18 analytical column.
-
Employ a suitable gradient of water and acetonitrile with 0.1% formic acid or TFA.
-
Set the mass spectrometer to detect the expected mass of the PROTAC molecule.
-
-
Data Analysis:
-
Integrate the peak area of the desired PROTAC in the chromatogram.
-
Calculate the purity based on the relative area of the product peak compared to any impurity peaks.
-
Confirm the identity of the product by its mass-to-charge ratio (m/z).
-
Mandatory Visualization
Caption: Workflow for the purification of synthesized PROTACs.
Caption: General mechanism of action for PROTAC-induced protein degradation.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Thalidomide-O-C6-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C6-azide is a crucial bifunctional molecule frequently employed in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a 6-carbon linker to a terminal azide (B81097) group.[1] This azide group serves as a versatile chemical handle for "click chemistry" reactions, allowing for the straightforward conjugation of a target protein ligand.[1] The resulting PROTAC molecule can then recruit the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2]
Given its central role in the efficacy and specificity of the final PROTAC, meticulous analytical characterization of the this compound conjugate is paramount. This document provides detailed application notes and experimental protocols for the key analytical techniques required to confirm its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structural integrity of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. For this compound, NMR is used to verify the presence of the thalidomide core, the C6 alkyl linker, and to ensure the linkage is at the correct position on the phthalimide (B116566) ring.[3][4]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to the specific solvent.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This is a longer experiment and may require several hundred to a few thousand scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to assign the signals to the specific protons and carbons of the molecule.
-
Data Presentation: Expected NMR Data
| Technique | Key Observables | Expected Results for this compound |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons of the phthalimide ring (7.0-8.0 ppm), glutarimide (B196013) ring protons (2.0-5.0 ppm), N-H imide proton (~11.0 ppm in DMSO-d₆), and characteristic signals for the -O-CH₂- and -CH₂-N₃ protons of the C6 linker.[3][5] |
| Integration | The ratio of integrals should correspond to the number of protons in each part of the molecule (e.g., 4H for the phthalimide ring, 5H for the glutarimide ring, 12H for the C6 linker). | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl carbons (C=O) in the range of 165-175 ppm, aromatic carbons (110-140 ppm), and aliphatic carbons of the linker and glutarimide ring (20-70 ppm).[6] |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight with high accuracy, thereby verifying its elemental composition.[7][8] This provides strong evidence for the successful synthesis of the target compound.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with a small amount of formic acid (0.1%) to promote ionization.
-
LC-MS/MS Method:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.5 µm).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.[7]
-
Injection Volume: Inject 1-5 µL of the sample.
-
-
Mass Spectrometry:
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000 m/z).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the conjugate.
-
Determine the experimental m/z of the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass to the calculated theoretical mass for the chemical formula of this compound (C₁₉H₂₂N₄O₅). The mass difference should be less than 5 ppm.
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Description | Expected Value |
| Chemical Formula | Elemental composition | C₁₉H₂₂N₄O₅ |
| Theoretical Mass | Calculated monoisotopic mass of the neutral molecule [M] | 386.16 g/mol |
| Ionization Mode | Method of ion generation | ESI Positive |
| Observed Ion | The ion detected by the mass spectrometer | [M+H]⁺ |
| Theoretical m/z | Calculated mass-to-charge ratio for the observed ion | 387.1666 |
| Experimental m/z | Measured mass-to-charge ratio from the instrument | Should be within 5 ppm of the theoretical m/z |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds.[10] For this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is used to separate the main compound from any starting materials, by-products, or degradation products. This allows for the quantification of purity, which is critical for its use in subsequent biological assays and drug development.[11][12]
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration (e.g., 50-100 µg/mL).
-
HPLC System and Conditions:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.01 M potassium dihydrogen phosphate (B84403) or water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11] A common starting point is a 50:50 mixture.
-
Flow Rate: Set the flow rate to 0.7-1.0 mL/min.[10]
-
Detection: Use a UV detector set to a wavelength where the thalidomide chromophore has strong absorbance, typically around 220 nm or 297 nm.[10][12]
-
Column Temperature: Maintain a constant column temperature, for example, 25°C.
-
Injection Volume: Inject 10-20 µL of the sample.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.
-
Data Presentation: Typical HPLC Purity Data
| Parameter | Description | Typical Specification |
| Retention Time (t_R) | The time at which the main compound elutes | Dependent on specific method conditions |
| Purity (%) | The percentage of the main peak area relative to the total peak area | >95% |
| Impurities | Any other detected peaks | Should be identified or reported as unknown, with individual impurities <0.5% |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It is particularly useful for confirming the successful incorporation of the azide (-N₃) group into the thalidomide linker conjugate. The azide group has a very strong and characteristic stretching vibration that appears in a region of the IR spectrum that is often free from other interfering signals.[13]
Experimental Protocol
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample for analysis.
-
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the key functional groups in the molecule, paying special attention to the azide stretch.
-
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric stretch | ~2100 | Strong, Sharp [13] |
| Imide (N-H) | Stretch | 3100-3300 | Medium |
| Amide/Imide (C=O) | Stretch | 1650-1750 | Strong |
| Aromatic (C=C) | Stretch | 1450-1600 | Medium |
| Alkyl (C-H) | Stretch | 2850-2960 | Medium |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and characterization of this compound.
PROTAC Mechanism of Action
Caption: Signaling pathway for PROTAC-mediated protein degradation involving a thalidomide-based conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide(50-35-1) 1H NMR [m.chemicalbook.com]
- 6. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijirmf.com [ijirmf.com]
- 11. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Degradation Assays Using Thalidomide-O-C6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2] Thalidomide-O-C6-azide is a valuable chemical tool that incorporates the CRBN-binding phthalimide (B116566) moiety of thalidomide, a C6 linker, and a terminal azide (B81097) group, enabling its conjugation to a POI ligand via click chemistry to form a PROTAC.[3]
This document provides detailed application notes and protocols for utilizing PROTACs synthesized from this compound in cellular degradation assays.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[4] This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein by an E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.[4]
References
Application Notes and Protocols for Designing Linkers in Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the overall efficacy, selectivity, and physicochemical properties of the molecule. This document provides detailed application notes and protocols for the rational design of linkers for thalidomide-based PROTACs.
Principles of Linker Design
The design of an effective linker for a thalidomide-based PROTAC is a multi-parameter optimization process that significantly influences the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is a prerequisite for successful protein degradation. Key aspects to consider include linker composition, length, and the point of attachment to the thalidomide scaffold.
Linker Composition
The chemical composition of the linker impacts a PROTAC's solubility, cell permeability, and conformational flexibility. The two most common types of linkers are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically accessible, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
-
PEG Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.
The choice between a flexible and a rigid linker is also a critical consideration:
-
Flexible Linkers (e.g., alkyl and PEG chains): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified. Their flexibility can allow the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.
-
Rigid Linkers (e.g., incorporating cyclic structures like piperazine (B1678402) or aromatic rings): These linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation and potentially lead to more potent degradation.
Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.
-
A linker that is too short may not be able to span the distance between the POI and CRBN, preventing the formation of a stable ternary complex.
-
A linker that is too long can lead to unproductive binding modes and may favor the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) over the desired ternary complex, a phenomenon known as the "hook effect".
Attachment Points on the Thalidomide Scaffold
The point at which the linker is attached to the thalidomide molecule significantly influences the PROTAC's ability to recruit CRBN and form a productive ternary complex. The most explored attachment points on the phthalimide (B116566) ring of thalidomide and its analogs are the C4 and C5 positions.
-
C4-Position Attachment: Generally considered a favorable strategy, C4-linked PROTACs often exhibit good aqueous stability and can lead to potent degradation of target proteins.
-
C5-Position Attachment: This position provides an alternative attachment point and, in some cases, may result in reduced degradation of neosubstrates (off-targets of CRBN) compared to C4-linked counterparts, potentially minimizing off-target effects.
Quantitative Data on Linker Design
The following tables summarize quantitative data from various studies to illustrate the impact of linker design on the efficacy of thalidomide-based PROTACs.
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC ID | Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | PEG | 12 | 15 | >90 | |
| PROTAC B | BRD4 | PEG | 15 | 8 | >95 | |
| PROTAC C | BRD4 | PEG | 18 | 25 | ~90 | |
| PROTAC D | TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| PROTAC E | TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| PROTAC F | TBK1 | Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Composition on PROTAC Efficacy
| PROTAC ID | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Degrader 1 | CDK9 | PEG | 5 | >90 | |
| Degrader 2 | BRD4 | Alkyl | 20 | ~85 | |
| Degrader 3 | BRD4 | PEG | 10 | >90 |
Table 3: Impact of Thalidomide Attachment Point on PROTAC Efficacy
| PROTAC ID | Target Protein | Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | BTK | C4 (Pomalidomide) | 0.5 | >95 | |
| PROTAC X | Generic | C4 | Potent Degradation | - | |
| PROTAC Y | Generic | C5 | Potent Degradation | - |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Thalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action.
Caption: A typical workflow for evaluating a PROTAC.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize thalidomide-based PROTACs.
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the cells, scrape them, and collect the lysate. Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a PROTAC on cell proliferation and viability.
Materials:
-
Cells and culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix to ensure complete solubilization and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This bead-based immunoassay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
Recombinant, tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1)
-
PROTAC of interest
-
AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST)
-
Assay buffer
-
384-well AlphaPlate
-
AlphaLISA-compatible plate reader
Procedure:
-
Component Incubation: In a 384-well plate, incubate the tagged target protein, tagged E3 ligase, and varying concentrations of the PROTAC in assay buffer for a specified time (e.g., 90 minutes) at room temperature.
-
Bead Addition: Add the AlphaLISA acceptor beads and donor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the optimal concentration for ternary complex formation. It is crucial to titrate the PROTAC, as excess concentrations can lead to the "hook effect" due to the formation of binary complexes.
Conclusion
The rational design of linkers is a critical aspect of developing effective and selective thalidomide-based PROTACs. By carefully considering the linker's composition, length, and attachment point, researchers can optimize the formation of a productive ternary complex, leading to efficient degradation of the target protein. The experimental protocols provided in this document offer a comprehensive guide for the evaluation and characterization of novel PROTACs. A thorough understanding of the structure-activity relationships of the linker is paramount to advancing the field of targeted protein degradation and developing novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: Conjugation of Thalidomide-O-C6-azide
Welcome to the technical support center for the conjugation of Thalidomide-O-C6-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a 6-carbon (C6) linker to an azide (B81097) (-N3) group.[1] The azide group serves as a chemical handle for "click chemistry," allowing for the covalent attachment of a ligand that targets a specific protein of interest.[1]
Q2: What are the primary methods for conjugating this compound?
A2: The two primary methods for conjugating this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on the target molecule, forming a stable triazole linkage.[1][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[1][][3] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a metal catalyst, which can be beneficial when working with sensitive biological samples.[][3]
Q3: How should I store this compound and its conjugates?
A3: this compound should be stored under refrigerated conditions.[4] For long-term storage of PROTACs, it is recommended to store them at -20°C or -80°C, protected from light and moisture to prevent degradation.[5]
Q4: I am observing poor solubility of my thalidomide-based PROTAC. What can I do?
A4: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[6] To address this, you can:
-
Incorporate polyethylene (B3416737) glycol (PEG) linkers: PEG linkers can improve the solubility and physicochemical properties of the PROTAC.[6]
-
Modify the linker: Adjusting the length and composition of the linker can impact solubility.
-
Use co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO can help maintain solubility.
Troubleshooting Guides
Low or No Yield in CuAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure all solutions are degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7] Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[7] |
| Poor Reagent Quality | Verify the purity of this compound and the alkyne-modified molecule using techniques like NMR or mass spectrometry. Use high-purity, anhydrous solvents. |
| Suboptimal Reaction Conditions | Optimize the concentrations of reactants, copper source, and ligand. A typical starting point is 1 equivalent of the limiting reagent (alkyne or azide), 1.1-1.5 equivalents of the other reactant, 1-10 mol% of a copper source (e.g., CuSO₄), and 1-10 mol% of a copper-stabilizing ligand (e.g., TBTA).[8] |
| Incompatible Buffer | Avoid buffers containing primary amines (e.g., Tris) or other components that can coordinate with the copper catalyst.[8] |
Low or No Yield in SPAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | If either the azide or the DBCO moiety is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature or extending the reaction time.[3] |
| Low Reagent Concentration | SPAAC reactions are concentration-dependent. If possible, increase the concentration of the reactants.[9] |
| Incorrect Stoichiometry | A molar excess (e.g., 5-20 fold) of the less precious or more soluble reactant can help drive the reaction to completion.[3] |
| Degradation of DBCO Reagent | DBCO reagents can be sensitive to oxidation. Store them properly and use them promptly after preparation. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Anhydrous, degassed solvents (e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the alkyne-functionalized molecule in the same solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.[8]
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.[8]
-
Prepare a 10-100 mM stock solution of TBTA in a compatible organic solvent like DMSO.[8]
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule (1 equivalent).
-
Add the this compound stock solution (1.1-1.5 equivalents).[8]
-
Add the reaction solvent to achieve the desired final concentration.
-
Add the TBTA stock solution (0.01-0.1 equivalents).[8]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.[8]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[8]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product using column chromatography or preparative HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Anhydrous, degassed solvents (e.g., DMSO or DMF)
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound in the chosen reaction solvent.
-
Dissolve the DBCO-functionalized molecule in the same solvent.
-
-
Reaction Setup:
-
Mix the solutions of this compound and the DBCO-functionalized molecule. An excess of one component may be used to drive the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 4-12 hours.[3]
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Purification:
-
Purify the resulting PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.[3]
-
Visualizations
References
Technical Support Center: Troubleshooting Click Chemistry with Thalidomide-O-C6-azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-O-C6-azide in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC reactions with this compound in a question-and-answer format.
Question 1: Why is my click reaction failing or showing low yield?
Answer: Failed or low-yield click reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Possible Causes and Solutions:
-
Poor Solubility of Reactants: Thalidomide (B1683933) and its derivatives can have limited solubility in some organic solvents.[1][2]
-
Steric Hindrance: The bulky nature of the thalidomide moiety can sterically hinder the azide's approach to the alkyne-copper complex.[5]
-
Solution: Consider extending the reaction time or increasing the temperature (e.g., to 40-50 °C).[6] Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.
-
-
Catalyst Inactivity: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).
-
Solution: Degas all solvents and reagents thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use.[7] Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270).
-
-
Inappropriate Ligand: The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.
-
Solution: For reactions in organic solvents, TBTA is a common choice. For aqueous or mixed aqueous/organic systems, a water-soluble ligand like THPTA is recommended.[8]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 ratio is the theoretical ideal, using a slight excess (1.1-1.5 equivalents) of the less precious reactant (either the azide or the alkyne) can drive the reaction to completion.[7]
-
-
Degradation of this compound: While generally stable, prolonged exposure to harsh conditions or certain reagents could lead to degradation.
-
Solution: Store the azide properly, protected from light and moisture. Use it promptly after dissolving. Monitor the purity of your starting material by TLC or LC-MS.
-
Question 2: How can I improve the solubility of this compound for my click reaction?
Answer: Improving the solubility of your reactants is critical for a successful reaction.
| Solvent | Solubility of Thalidomide/Analogs | Recommended Use |
| DMSO | ~12-16 mg/mL | Excellent co-solvent for solubilizing thalidomide derivatives.[3][4] |
| DMF | Soluble | Good alternative to DMSO, also effective as a co-solvent.[1] |
| THF | Sparingly Soluble | Can be used, but may require co-solvents or heating.[1] |
| t-BuOH/H₂O (1:1) | Commonly used | A good solvent system for CuAAC, especially with a water-soluble ligand.[8] |
Recommendations:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Add the stock solution to the reaction mixture to achieve the desired final concentration.
-
If precipitation occurs upon addition to a less polar co-solvent, consider increasing the proportion of DMSO or DMF in the solvent mixture.
Question 3: My reaction is producing multiple spots on TLC/multiple peaks on LC-MS. What are the possible side reactions?
Answer: The appearance of multiple products can be due to several factors.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC, especially if the concentration of the reducing agent is insufficient or if oxygen is present.
-
Prevention: Ensure thorough degassing of your reaction mixture and use a sufficient excess of sodium ascorbate (at least 1 equivalent, often more).
-
-
Degradation of Thalidomide: The phthalimide (B116566) group of thalidomide can be susceptible to hydrolysis under strongly acidic or basic conditions, though this is less likely under the typically neutral to slightly basic conditions of CuAAC.[1]
-
Prevention: Maintain a pH between 7 and 8 for your reaction.
-
-
Reaction with Impurities: Impurities in your starting materials or solvents can lead to unexpected side products.
-
Prevention: Use high-purity, anhydrous solvents and reagents.
-
Experimental Protocols
General Protocol for CuAAC with this compound:
This protocol is a starting point and may require optimization for your specific alkyne substrate.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous DMSO
-
Anhydrous solvent (e.g., THF or a t-BuOH/H₂O mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
Ligand (TBTA or THPTA): Prepare a 50 mM stock solution in DMSO (for TBTA) or deionized water (for THPTA).
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a clean, dry vial, add the alkyne substrate (1.0 equivalent).
-
Add the this compound stock solution (1.1 equivalents).
-
Add the reaction solvent to achieve a final concentration of 5-10 mM with respect to the limiting reagent.
-
Add the ligand solution (final concentration ~1.25 mM).
-
Add the CuSO₄ solution (final concentration ~0.25 mM).
-
Degas the reaction mixture by bubbling with inert gas for 15-30 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
-
Seal the vial and stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding deionized water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Signaling Pathway
Thalidomide and its derivatives function as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][9] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
Caption: Mechanism of thalidomide-induced protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound? A1: this compound is a bifunctional molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The thalidomide portion binds to the E3 ubiquitin ligase Cereblon (CRBN), and the azide group serves as a handle for click chemistry, allowing it to be conjugated to a ligand for a target protein.[10]
Q2: Can I use copper-free click chemistry with this compound? A2: Yes, this compound can also be used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with strained alkynes like DBCO or BCN.[10] This is a useful alternative if your system is sensitive to copper catalysis.
Q3: How should I monitor the progress of my click reaction? A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, you should see the consumption of your limiting reagent and the appearance of a new, more polar spot for the triazole product. LC-MS can confirm the mass of the desired product.
Q4: What are the safety precautions for working with azides? A4: Organic azides can be energetic and potentially explosive, especially low molecular weight azides.[9][11] Always handle them with care in a well-ventilated fume hood. Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[9] Do not use metal spatulas to handle azides, as this can form shock-sensitive metal azides.[9]
Q5: My final product is difficult to purify. What can I do? A5: Purification challenges can arise from unreacted starting materials or copper contamination.
-
Unreacted Starting Materials: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, adjust stoichiometry or reaction time.
-
Copper Contamination: After the reaction, you can add a chelating agent like EDTA to bind the copper, which can then be removed during the aqueous work-up. Washing the organic layer with an aqueous solution of ammonium (B1175870) hydroxide (B78521) or ammonium chloride can also help remove copper salts.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 11. Organic azide - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Poor Solubility of Thalidomide-O-C6-azide PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Thalidomide-O-C6-azide PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of these molecules, a critical factor influencing their efficacy and reproducibility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do this compound PROTACs often exhibit poor solubility?
This compound PROTACs, like many PROTACs, are large and complex molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space.[1] This means they typically have a high molecular weight and significant lipophilicity. The combination of a large, often hydrophobic surface area and the presence of a flexible C6 alkyl linker can contribute to low aqueous solubility.[2][3] The azide (B81097) group, while useful for "click" chemistry, does not substantially increase hydrophilicity.
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can lead to a number of issues in the lab, including:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing its overall efficacy.[1]
Q3: How can I improve the solubility of my existing this compound PROTAC without chemical modification?
For a synthesized PROTAC, formulation strategies are key. These include:
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent to your aqueous buffer can significantly improve solubility. Common co-solvents include DMSO, ethanol (B145695), and polyethylene (B3416737) glycols (PEGs).[4]
-
pH Adjustment: If the PROTAC contains ionizable groups, adjusting the pH of the buffer can increase its solubility.[4]
-
Formulation with Excipients:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[5][6]
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be employed to enhance oral absorption.[7]
-
Cyclodextrins: These can encapsulate the hydrophobic PROTAC molecule, increasing its aqueous solubility.[8]
-
Q4: How does the C6-azide linker impact solubility compared to other linkers?
The C6 alkyl linker is relatively hydrophobic, which can contribute to poor aqueous solubility.[3] While the azide group offers a convenient handle for conjugation, it does little to improve the overall hydrophilicity of the molecule. In contrast, linkers containing polyethylene glycol (PEG) units are more hydrophilic and are often incorporated to improve the solubility of PROTACs.[2][9] However, the optimal linker is a balance between providing sufficient solubility and maintaining the correct orientation for the formation of a stable ternary complex between the target protein and the E3 ligase.[10]
Troubleshooting Guides
Problem 1: My this compound PROTAC precipitates out of solution when I dilute my DMSO stock into aqueous buffer for a cell-based assay.
-
Possible Cause: The final concentration of your PROTAC in the aqueous buffer exceeds its kinetic solubility. The small amount of DMSO carried over from the stock solution is insufficient to keep it dissolved.
-
Solutions:
-
Determine the Kinetic Solubility: Before proceeding with your experiment, perform a kinetic solubility assay (see Experimental Protocols section) to determine the maximum soluble concentration of your PROTAC in the specific assay buffer you are using.
-
Use a Co-solvent: Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or PEG 300 before adding your PROTAC stock solution. Always test the tolerance of your cells to the co-solvent first.
-
Sonication: Briefly sonicating the final solution may help dissolve small amounts of precipitate, but be aware that this may create a supersaturated and potentially unstable solution.[10]
-
Problem 2: I am seeing inconsistent results in my protein degradation experiments (Western Blots).
-
Possible Cause 1: Incomplete Solubilization. If the PROTAC is not fully dissolved in your stock solution or precipitates upon dilution, the actual concentration being added to your cells will be inconsistent.
-
Solution: Always visually inspect your stock and working solutions for any signs of precipitation before use. If you suspect incomplete dissolution, filter the solution before determining its concentration.
-
-
Possible Cause 2: Cell Health. High concentrations of the PROTAC or the vehicle (DMSO) may be toxic to the cells, affecting protein expression and the degradation machinery.
-
Solution: Perform a cell viability assay, such as an MTT or CellTiter-Glo assay (see Experimental Protocols section), to determine the cytotoxic concentration of your PROTAC. Ensure that the concentrations used in your degradation experiments are non-toxic.
-
Data Presentation
Table 1: Solubility of a Representative Thalidomide-Based PROTAC (ARV-825) in Various Media.
| Media | Solubility (µg/mL) |
| Aqueous Buffer (pH 7.4) | < 7 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Significantly Increased |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Significantly Increased |
Data adapted from a study on the BRD4-degrading PROTAC ARV-825, which is based on a thalidomide (B1683933) scaffold.[7] This highlights the importance of using biorelevant media for solubility assessment.
Table 2: Impact of Formulation Strategies on PROTAC Solubility.
| Formulation Strategy | PROTAC | Polymer/Excipient | Solubility Enhancement |
| Amorphous Solid Dispersion (ASD) | AZ1 (Cereblon-recruiting) | HPMCAS | Up to 2-fold increase in supersaturation |
| Amorphous Solid Dispersion (ASD) | ARCC-4 (Androgen Receptor PROTAC) | HPMCAS (L Grade) | Pronounced supersaturation without precipitation |
| Self-Nanoemulsifying Preconcentrate (SNEP) | ARV-825 | - | Significantly enhanced solubility in aqueous and bio-relevant media |
This table summarizes findings from various studies demonstrating the effectiveness of formulation approaches in improving PROTAC solubility.[3][6][7]
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
This compound PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well plates (one for DMSO dilutions, one for the assay)
-
Plate shaker
-
Plate reader (for UV-Vis spectroscopy or nephelometry) or HPLC-UV/LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of the DMSO dilutions to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low (typically ≤1%).[1]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[1]
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.[]
-
UV-Vis Spectroscopy/LC-MS: Centrifuge the plate to pellet any precipitate and measure the concentration of the PROTAC remaining in the supernatant.
-
-
Data Analysis: The highest concentration at which no precipitate is observed is determined to be the kinetic solubility.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein induced by a this compound PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of a this compound PROTAC.
Materials:
-
Cell line of interest
-
This compound PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the PROTAC for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thalidomide-piperidine-C-Pip-C2-Pip-C2-OH | E3 Ligase Ligand-Linker Conjugates | | Invivochem [invivochem.com]
- 6. Structural and Physicochemical Features of Oral PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD4 PROTAC as a novel therapeutic approach for the treatment of vemurafenib resistant melanoma: Preformulation studies, formulation development and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. explorationpub.com [explorationpub.com]
- 10. researchgate.net [researchgate.net]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the "hook effect" in PROTAC (Proteolysis Targeting Chimera) experiments. This phenomenon can lead to misinterpretation of experimental results, and this guide provides comprehensive troubleshooting advice and detailed protocols to ensure the accuracy and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC. This results in a characteristic bell-shaped dose-response curve, where maximum degradation is observed at an optimal, intermediate PROTAC concentration. At supra-optimal concentrations, the degradation efficiency diminishes.[1][2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2][3][4]
Q3: Why is it crucial to identify and mitigate the hook effect?
A3: Failing to account for the hook effect can lead to significant misinterpretation of a PROTAC's potency and efficacy. A highly effective PROTAC might be mistakenly classified as inactive or weak if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal. This can lead to the premature termination of promising drug discovery candidates. Accurate determination of key parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation) is essential for structure-activity relationship (SAR) studies and relies on understanding the full dose-response profile, including any potential hook effect.
Q4: What factors can influence the severity of the hook effect?
A4: Several factors can influence the magnitude and onset of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for its target protein and the E3 ligase are critical. A significant imbalance can favor the formation of one binary complex over the other, potentially exacerbating the hook effect.[1]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other, stabilizes the ternary complex and can mitigate the hook effect.[1][3] Conversely, negative cooperativity can worsen it.
-
Linker Design: The length, composition, and attachment points of the linker play a crucial role in the geometry and stability of the ternary complex, which can in turn affect the propensity for the hook effect.[2][4][5]
-
Cellular Context: Factors such as the intracellular concentrations of the target protein and the E3 ligase can influence the equilibrium between binary and ternary complex formation.[3]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize the Dose-Response:
-
Action: Perform a wide and granular dose-response experiment, typically spanning from picomolar to high micromolar concentrations. Use a sufficient number of data points (e.g., 8-12 concentrations) to clearly define the bell shape.
-
Rationale: This will allow you to accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
-
Assess Ternary Complex Formation:
-
Action: Employ biophysical or cellular assays such as AlphaLISA, NanoBRET, or Co-Immunoprecipitation (see Experimental Protocols section) to directly measure ternary complex formation at various PROTAC concentrations.
-
Rationale: This will provide direct evidence for the formation of the productive ternary complex and help correlate it with the observed degradation profile. A bell-shaped curve in these assays will confirm that the hook effect is due to the disruption of ternary complex formation at high concentrations.[1]
-
-
Optimize PROTAC Concentration for Future Experiments:
-
Action: Based on the full dose-response curve, select a concentration at or slightly below the Dmax for subsequent experiments to ensure you are working in the optimal degradation window.
-
-
Issue 2: The PROTAC shows weak or no degradation at the tested concentrations.
-
Likely Cause: This could be due to several factors, including testing at concentrations that are too high (in the hook effect region), poor cell permeability, or an inactive compound.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range:
-
Action: As a first step, test a much wider range of concentrations, including significantly lower ones (e.g., from 1 pM to 100 µM).
-
Rationale: It's possible that the initial concentrations tested were entirely within the hook effect region, or too low to induce degradation.
-
-
Verify Target Engagement and Ternary Complex Formation:
-
Action: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Rationale: This will help distinguish between a truly inactive compound and one that is active but exhibits a pronounced hook effect or has poor cellular uptake.
-
-
Evaluate Cell Permeability:
-
Action: If in vitro assays confirm ternary complex formation but cellular degradation is not observed, assess the cell permeability of your PROTAC.
-
Rationale: PROTACs are often large molecules with limited cell permeability. Low intracellular concentrations can prevent the formation of a sufficient number of ternary complexes to induce degradation.[1]
-
-
Data Presentation
Table 1: Impact of PROTAC Concentration on Target Degradation (Illustrative Data)
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10 | Low degradation |
| 1 | 40 | Increasing degradation |
| 10 | 90 (Dmax) | Maximal degradation |
| 100 | 65 | Onset of hook effect |
| 1000 | 20 | Pronounced hook effect |
| 10000 | 5 | Severe hook effect |
Table 2: Influence of Linker Length on PROTAC Efficacy and Hook Effect
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | 12 | 150 | 60 | Pronounced at >500 nM |
| PROTAC-B | 16 | 25 | 95 | Minimal up to 10 µM |
| PROTAC-C | 20 | 80 | 75 | Moderate at >1 µM |
Note: This is representative data. The optimal linker length is target- and E3 ligase-dependent and must be determined empirically.[5]
Table 3: Effect of Cooperativity on Ternary Complex Stability and Degradation
| PROTAC | Cooperativity (α) | Ternary Complex Stability | DC50 (nM) | Hook Effect Mitigation |
| PROTAC-X | 1 (Neutral) | Moderate | 100 | Moderate hook effect |
| PROTAC-Y | 10 (Positive) | High | 10 | Reduced hook effect |
| PROTAC-Z | 0.5 (Negative) | Low | >1000 | Pronounced hook effect |
A higher cooperativity value (α > 1) indicates that the binding of the PROTAC to one protein partner increases its affinity for the other, leading to a more stable ternary complex.[1][6]
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.01 nM to 10 µM) is recommended to identify the hook effect.
-
Treat cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax and to visualize the hook effect.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This is a bead-based immunoassay to quantify the formation of the ternary complex in vitro.
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
PROTAC compound
-
AlphaLISA Acceptor beads (e.g., anti-GST coated)
-
AlphaLISA Donor beads (e.g., anti-His coated)
-
Assay buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein and the tagged E3 ligase in assay buffer. Optimal concentrations of proteins need to be determined empirically.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
-
Bead Addition and Incubation:
-
Add AlphaLISA Acceptor beads and incubate (e.g., 60 minutes at room temperature in the dark).
-
Add AlphaLISA Donor beads and incubate (e.g., 30-60 minutes at room temperature in the dark).
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the proximity of the target protein and E3 ligase in live cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Seeding:
-
Seed the engineered cells in a white assay plate and incubate overnight.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.
-
-
Data Analysis:
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Hook Effect Mechanism
Caption: Formation of non-productive binary complexes at high PROTAC concentrations.
Troubleshooting Workflow for the Hook Effect
Caption: A logical workflow for troubleshooting and mitigating the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. selvita.com [selvita.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: Optimizing PROTAC® Linker Length
Welcome to the Technical Support Center for PROTAC® linker optimization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for improved PROTAC® activity.
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC® development experiments, with a focus on linker-related challenges.
Problem 1: My PROTAC® shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant target degradation.
This is a common challenge in PROTAC® development and often points to issues with the formation of a stable and productive ternary complex.[1]
Potential Causes & Solutions:
-
Suboptimal Linker Length or Rigidity:
-
Issue: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive ternary complex conformations where the ubiquitination sites are not accessible.[1][]
-
Solution: Synthesize a library of PROTACs® with varying linker lengths. Even small changes can significantly impact degradation efficacy. Consider introducing more rigid elements (e.g., cycloalkanes, triazoles) or flexible units (e.g., PEG, alkyl chains) to modulate conformational dynamics.[][]
-
-
Unfavorable Ternary Complex Conformation:
-
Issue: Even if a ternary complex forms, the linker may orient the target protein in a way that lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme.[1]
-
Solution: Directly evaluate ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods can provide insights into the cooperativity of your system.
-
-
Poor Physicochemical Properties:
-
Issue: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC® from reaching its intracellular target at sufficient concentrations.[1]
-
Solution: Modify the linker to improve its physicochemical properties. Incorporating polar groups like PEG can enhance solubility, while balancing hydrophobicity can improve cell permeability.[4] Cellular uptake and efflux assays can determine if your PROTAC® is reaching its target.
-
Problem 2: I am observing a significant "hook effect" with my PROTAC®, limiting its therapeutic window.
The "hook effect" is a phenomenon where target protein degradation decreases at high PROTAC® concentrations due to the formation of non-productive binary complexes (Target-PROTAC® or PROTAC®-E3 Ligase) instead of the productive ternary complex.[1]
Potential Causes & Solutions:
-
Low Ternary Complex Cooperativity:
-
Issue: If the formation of the ternary complex is not highly cooperative, high concentrations of the PROTAC® will favor binary complex formation.
-
Solution: Enhance ternary complex cooperativity by optimizing the linker. A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex.[1] Biophysical assays like SPR and ITC can quantify cooperativity.
-
-
PROTAC® Concentration:
-
Issue: The concentrations used in the assay are too high, leading to the saturation of binary binding sites.
-
Solution: Perform detailed dose-response experiments across a wide range of concentrations to identify the optimal concentration that maximizes degradation before the onset of the hook effect.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC®, and why is its length so critical?
A PROTAC® is a heterobifunctional molecule with a ligand for a target protein and another for an E3 ubiquitin ligase, connected by a linker.[6] The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex.[] The length of the linker is critical because if it's too short, it can cause steric clashes, preventing the complex from forming.[] If it's too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[4]
Q2: What are the most common types of linkers used in PROTAC® design?
The most common linkers are flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[] Alkyl linkers offer conformational flexibility, while PEG linkers can improve solubility and cell permeability.[4][7] More rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are also used to introduce conformational constraints, which can lead to more potent degradation.[][7]
Q3: How does linker composition, beyond length, affect PROTAC® performance?
Linker composition significantly influences a PROTAC's® solubility, cell permeability, and metabolic stability.[4] For instance, hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker also impacts the stability of the ternary complex and, consequently, degradation efficiency.[]
Q4: What are "exit vectors," and why are they important in linker design?
"Exit vectors" refer to the attachment points of the linker to the target protein and E3 ligase ligands.[4] The choice of attachment point is crucial as it should not disrupt the key binding interactions of the ligands with their respective proteins. Ideally, the linker should be attached to a solvent-exposed region of the ligand.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length and composition on PROTAC® efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data compiled from a study on TBK1 degradation.[7]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Data from a study on ERα degradation, highlighting an optimal linker length.[7]
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Cycloalkane) | Modified PROTAC | More potent degradation |
Illustrative data comparing flexible and rigid linkers for AR degradation.[7]
Table 4: Degradation of PI3K and mTOR by a Dual-Targeting PROTAC®
| Target Protein | DC₅₀ (nM) in MDA-MB-231 cells | Dₘₐₓ (%) in MDA-MB-231 cells |
| p110α | 227.4 | 71.3 |
| p110γ | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
Data for the dual-target PROTAC® GP262 with a C8 alkyl linker.[8]
Experimental Protocols
Detailed methodologies for key experiments cited in the troubleshooting and FAQ sections are provided below.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC® treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC® compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC® concentrations and a vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein level to the loading control.[10]
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[11]
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC® to the immobilized protein.[11]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC® and varying concentrations of the second protein partner over the sensor surface. An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[11]
-
Data Analysis: Determine the kinetic parameters (kₐ, kₔ) and affinity (K₋) for the ternary complex. Cooperativity (α) can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC®.[12]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC® is inducing the ubiquitination of the target protein within the cell.
General Methodology:
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein and HA-tagged ubiquitin. Treat the cells with the PROTAC® and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysate and immunoprecipitate the target protein using a specific antibody.
-
Washing: Wash the immunoprecipitates extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC® linker optimization.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: Logical relationship of linker properties influencing PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Minimizing Off-target Effects of Cereblon-Binding PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cereblon (CRBN)-binding Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the specificity of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with cereblon-binding PROTACs?
A1: Off-target effects with CRBN-binding PROTACs can arise from several sources, leading to the unintended degradation of proteins other than the protein of interest (POI).[1] These effects can complicate data interpretation and lead to cellular toxicity.[2] The most common off-target effects include:
-
Neosubstrate Degradation: The immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which are often used as CRBN ligands in PROTACs, can act as "molecular glues".[3] They can induce the formation of a ternary complex between CRBN and proteins that are not its natural substrates, leading to their ubiquitination and degradation.[3][4] These unintended targets are known as neosubstrates and commonly include zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[3][5]
-
Warhead-Mediated Off-Target Effects: The "warhead" component of the PROTAC, which binds to the POI, may have affinity for other proteins with similar binding domains, leading to their unintended degradation.[6]
-
E3 Ligase Binder Promiscuity: While the IMiD moiety directs the PROTAC to CRBN, there can be instances of promiscuous binding to other E3 ligases, although this is less common for well-characterized CRBN ligands.[2]
-
Downstream Signaling Pathway Perturbations: The degradation of the intended target protein can lead to downstream effects on various signaling pathways. These are not direct off-target degradation events but are consequences of the on-target activity that can be misinterpreted as off-target effects.[6][7]
Q2: How can I experimentally identify off-target effects of my CRBN-binding PROTAC?
A2: A comprehensive, multi-pronged approach is essential for robustly identifying off-target effects.[2] The gold standard for unbiased, global assessment of proteome changes is mass spectrometry-based proteomics.[1]
Here is a recommended experimental workflow:
-
Global Proteomics Analysis: Utilize quantitative mass spectrometry (e.g., using Tandem Mass Tags - TMT) to compare the entire proteome of cells treated with your PROTAC to vehicle-treated control cells.[8] This allows for the identification of all proteins that are significantly downregulated.[9]
-
Transcriptomics (RNA-Seq): To distinguish between protein degradation and transcriptional downregulation, perform RNA-sequencing. If a protein's level is decreased without a corresponding decrease in its mRNA level, it is likely a direct degradation target.[6]
-
Targeted Validation: Once potential off-targets are identified from proteomics, validate these findings using orthogonal methods like Western blotting.[2] This provides a secondary confirmation of the degradation event.
-
Target Engagement Assays: Confirm that the PROTAC physically interacts with the identified off-target protein within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement.[6]
Troubleshooting Guides
Problem 1: My proteomics data shows degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3).
Possible Cause: The CRBN-binding moiety of your PROTAC is inducing the degradation of these known neosubstrates, a common intrinsic property of IMiD-based ligands.[3][]
Solutions:
-
Structural Modification of the CRBN Ligand: To enhance selectivity, consider structural modifications to the CRBN ligand. Introducing substitutions, such as methoxy (B1213986) groups, or altering the linker attachment point on the phthalimide (B116566) ring can reduce neosubstrate degradation.[][11] Novel non-phthalimide CRBN binders are also being developed to overcome this issue.[12]
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex and, consequently, its stability and selectivity.[8][13] Systematically varying the linker may identify a PROTAC variant with reduced affinity for neosubstrate-CRBN complex formation.
-
Use a Different E3 Ligase: If reducing neosubstrate degradation is critical and cannot be achieved through ligand and linker optimization, consider designing a new PROTAC that utilizes a different E3 ligase, such as VHL.[8]
Problem 2: I am observing significant cell toxicity at concentrations required for target degradation.
Possible Cause: The observed toxicity could be due to on-target effects (if the POI is essential for cell survival) or off-target degradation of proteins crucial for cellular function.[6]
Solutions:
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the lowest effective concentration of your PROTAC that achieves significant degradation of the POI while minimizing toxicity.[7]
-
Comprehensive Off-Target Profiling: Use the global proteomics workflow described in Q2 to identify any unintended protein degradation that could explain the toxicity.
-
Control Experiments:
-
Inactive Epimer Control: Synthesize and test an inactive epimer of your PROTAC's CRBN ligand. This control molecule should still bind the POI but not the E3 ligase, thus helping to distinguish between degradation-dependent and -independent toxic effects.[6]
-
Rescue Experiments: If the toxicity is suspected to be on-target, try to rescue the phenotype by overexpressing a degradation-resistant mutant of your POI.[7]
-
Problem 3: I am observing the "hook effect" with my PROTAC.
Possible Cause: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[6] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN), which is necessary for degradation.[7]
Solutions:
-
Detailed Dose-Response Curve: Generate a comprehensive dose-response curve with a wide range of concentrations (e.g., from picomolar to high micromolar) to accurately determine the optimal concentration for maximal degradation and identify the concentration at which the hook effect begins.[7]
-
Ternary Complex Formation Assays: Use biophysical assays such as TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can provide a molecular understanding of the hook effect for your specific PROTAC.[8]
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Analysis
This table illustrates how to present quantitative proteomics data to identify potential off-targets. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | POI | -3.5 | <0.001 | No (On-Target) |
| Ikaros | IKZF1 | -2.8 | <0.001 | Yes (Neosubstrate) |
| Protein X | GENEX | -2.1 | 0.005 | Yes |
| Protein Y | GENEY | -0.5 | 0.25 | No |
| Protein Z | GENEZ | 0.2 | 0.89 | No |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[6]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[6]
-
Incubate for a duration determined by time-course experiments to be optimal for target degradation (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the total protein concentration.
-
Digest the proteins into peptides using an enzyme like trypsin.[2]
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from each treatment condition with tandem mass tags (TMT) for multiplexed analysis and accurate relative quantification.[2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[2]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across all samples.
-
Calculate the fold change and statistical significance (p-value) for each protein between the PROTAC-treated and control groups.
-
Proteins with a significant and dose-dependent decrease in abundance are considered potential off-targets.[2]
-
Protocol 2: Western Blotting for Validation of Off-Targets
This protocol is for validating potential off-target proteins identified through proteomics.
-
Sample Preparation:
-
Treat cells with the PROTAC and controls as described in the proteomics protocol.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the potential off-target protein to the loading control to confirm its degradation.[7]
-
Mandatory Visualizations
Caption: On-target vs. off-target degradation by CRBN-PROTACs.
Caption: Experimental workflow for identifying PROTAC off-targets.
Caption: Logical relationship of the PROTAC "hook effect".
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. books.rsc.org [books.rsc.org]
- 5. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempro-innovations.com [chempro-innovations.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienceopen.com [scienceopen.com]
Technical Support Center: Synthesis of Thalidomide-Based Degraders
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of thalidomide-based degraders, such as PROTACs (Proteolysis Targeting Chimeras). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Purification Challenges
Q1: I am experiencing low yields in my final PROTAC synthesis step. What are the common causes and how can I troubleshoot this?
A1: Low yields in the final coupling step of PROTAC synthesis are a common issue. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials, including the protein of interest (POI) ligand-linker and the thalidomide-linker intermediates. Impurities can interfere with the reaction.
-
Coupling Chemistry: The choice of coupling reaction is critical. Amide bond formation, click chemistry, and nucleophilic aromatic substitution are common methods.[1] If one method fails, consider an alternative. For example, if an amide coupling using HATU is inefficient, exploring a different coupling reagent or switching to a click chemistry approach might be beneficial.[2][3]
-
Reaction Conditions: Optimization of reaction parameters is key. This includes solvent, temperature, reaction time, and stoichiometry of reactants. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
Purification Loss: Significant loss of product can occur during purification. PROTACs, due to their larger molecular weight and often greasy nature, can be challenging to purify.[] Consider optimizing your chromatography conditions (e.g., column type, solvent gradient) or exploring alternative purification techniques like preparative HPLC.[5]
Q2: My synthesized PROTAC has poor solubility in aqueous buffers. What can I do to improve this?
A2: Poor aqueous solubility is a frequent challenge with PROTACs, which are often large, complex molecules with high lipophilicity.[6] This can hinder biological assays and impact bioavailability. Here are some strategies to address solubility issues:
-
Linker Modification: The linker composition plays a crucial role in the physicochemical properties of the PROTAC.[7][8] Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can significantly improve aqueous solubility.[9]
-
Formulation Strategies: Explore the use of co-solvents (e.g., DMSO, ethanol) or formulating agents to enhance solubility in your experimental buffers. However, be mindful of the potential toxicity of these agents to your cells.
-
Salt Formation: If your PROTAC contains ionizable groups, forming a salt version can improve its solubility.
-
Structural Modification: While more involved, slight modifications to the POI ligand or the E3 ligase ligand that do not compromise binding affinity could improve overall solubility.
A kinetic solubility assay can be performed to quantitatively measure the solubility of your PROTAC.[6]
Q3: I am struggling with the purification of my final PROTAC. It seems to be sticking to the column or co-eluting with impurities.
A3: The unique physicochemical properties of PROTACs can make purification by standard column chromatography challenging. Here are some troubleshooting tips:
-
Chromatography Method: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often more effective than normal-phase column chromatography for purifying PROTACs.[5]
-
Column and Solvents: Experiment with different column stationary phases (e.g., C18, C8) and optimize the mobile phase gradient to achieve better separation. Adding a small amount of an acid (e.g., formic acid or TFA) or base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution for ionizable compounds.
-
Alternative Techniques: For particularly difficult purifications, consider techniques like supercritical fluid chromatography (SFC) or size-exclusion chromatography (SEC).
Section 2: Linker Design and Optimization
Q4: How do I determine the optimal linker length for my PROTAC?
A4: The linker length is a critical parameter for the efficacy of a PROTAC as it dictates the geometry of the ternary complex (POI-PROTAC-E3 ligase).[7][8] An empirical approach is often necessary:
-
Systematic Synthesis: Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units).
-
Activity Screening: Screen the library for degradation activity against the target protein. This will help identify the optimal linker length for productive ternary complex formation.
-
Computational Modeling: Molecular dynamics simulations can help predict favorable linker lengths and conformations, potentially reducing the number of compounds that need to be synthesized and tested.[10]
Q5: What is the impact of linker composition on PROTAC activity?
A5: The chemical nature of the linker influences not only solubility and cell permeability but also the stability and orientation of the ternary complex.[]
-
Flexibility vs. Rigidity: Flexible linkers (e.g., alkyl chains, PEGs) can allow for more conformational freedom, which may be necessary to achieve a productive ternary complex.[9] However, overly flexible linkers can have an entropic penalty. Rigid linkers (e.g., containing cyclic structures) can pre-organize the molecule into a bioactive conformation but may be more challenging to design correctly.
-
Hydrophilicity vs. Hydrophobicity: As mentioned earlier, hydrophilic linkers can improve solubility.[9] Hydrophobic linkers might enhance cell permeability but can also lead to aggregation and off-target effects. A balance is often required.
Section 3: E3 Ligase and Target Binding
Q6: My thalidomide-based degrader is not showing any degradation of my target protein. What are the initial troubleshooting steps?
A6: A lack of degradation can stem from several issues. A systematic verification of each component of the degradation pathway is crucial.
-
Confirm Compound Integrity: Verify the chemical structure and purity of your synthesized PROTAC using techniques like NMR and mass spectrometry.[5]
-
Assess Target Engagement: Confirm that your PROTAC can bind to both the target protein and the Cereblon (CRBN) E3 ligase. This can be assessed using biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA).
-
Check for Cereblon (CRBN) Expression: The degrader relies on CRBN to function. Ensure that your cell line expresses sufficient levels of CRBN. This can be verified by Western Blot or qPCR.
-
Evaluate Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the target protein, the degrader, and CRBN. Co-immunoprecipitation (Co-IP) experiments can be used to assess the formation of this complex in cells.
Q7: Are there alternatives to the traditional thalidomide (B1683933) core for recruiting CRBN?
A7: Yes, researchers have been developing novel CRBN ligands to overcome some of the limitations of thalidomide and its analogs, such as potential teratogenic effects and off-target degradation of neosubstrates.[][12] Phenyl dihydrouracil (B119008) derivatives are one such example of novel, achiral CRBN ligands that are being explored.[]
Data Presentation
Table 1: Representative Linker Length and Composition Effects on Degrader Potency
| Degrader | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | CRBN | PEG | 10 | 8 | >95 | [10] |
| Analog 1 | BRD4 | CRBN | Alkyl | 8 | 25 | ~90 | [10] |
| Analog 2 | BRD4 | CRBN | PEG | 14 | 15 | >95 | [10] |
| SHP2 Degrader 11 | SHP2 | CRBN | PEG-Alkyl | 15 | 6.02 | >90 | [13] |
| SHP2 Degrader 12 | SHP2 | CRBN | PEG-Alkyl | 12 | 58.7 | ~80 | [13] |
Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.
Experimental Protocols
Protocol 1: General Synthesis of a Thalidomide-Based PROTAC via Amide Coupling
This protocol outlines a representative synthesis of a PROTAC by coupling a POI ligand-linker with a thalidomide-linker intermediate.[5]
Materials:
-
POI ligand with a carboxylic acid-terminated linker (1.0 eq)
-
Thalidomide derivative with an amine-terminated linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the POI ligand-linker and the thalidomide-linker intermediate in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative RP-HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to assess the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and evaluation of a thalidomide-based PROTAC.
Caption: A decision tree for troubleshooting experiments where no target degradation is observed.
Caption: Signaling pathway illustrating the mechanism of action for a thalidomide-based PROTAC.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with Thalidomide-O-C6-azide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-O-C6-azide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The stability of this compound in solution is influenced by two main factors: the hydrolysis of the thalidomide (B1683933) core and the reactivity of the azide (B81097) group. The thalidomide structure is susceptible to hydrolysis, particularly at neutral to basic pH, which can lead to the opening of the glutarimide (B196013) ring and loss of biological activity.[1] The azide group is generally stable but can be reactive under specific conditions, such as in the presence of strong acids or reducing agents.
Q2: What are the recommended storage conditions for this compound in solution?
A2: For optimal stability in solution, it is recommended to store this compound at -20°C or -80°C.[2] Solutions should be prepared in anhydrous aprotic solvents like DMSO or DMF and stored in tightly sealed vials to prevent moisture contamination, which can facilitate hydrolysis. For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term storage at low temperatures is preferable.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The thalidomide moiety is known to be unstable in aqueous solutions with a pH of 6.0 and above, where it undergoes hydrolytic degradation.[3] This can impact its effectiveness in biological assays conducted at physiological pH (around 7.4). It is crucial to minimize the exposure of the compound to aqueous buffers for extended periods if the integrity of the thalidomide structure is critical for the experiment. The half-life of thalidomide and its analogs in buffer at pH 6.4 and 32°C ranges from 25 to 35 hours.[4]
Q4: Can I use common laboratory solvents with this compound?
A4: Polar aprotic solvents such as DMSO and DMF are generally suitable for dissolving and storing this compound. Halogenated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) should be avoided as they can potentially react with the azide group, leading to the formation of unstable and explosive compounds.[5] Protic solvents like ethanol (B145695) and methanol (B129727) may be used for reactions, but long-term storage in these solvents is not recommended due to the risk of solvolysis.
Q5: My click chemistry reaction with this compound is failing. What could be the issue?
A5: Failed click chemistry reactions can be due to several factors. Ensure that your alkyne-containing reaction partner is pure and that the copper(I) catalyst is active. The reaction can be sensitive to oxygen, so degassing the solvent is recommended.[6] Additionally, interfering substances in your reaction mixture could chelate the copper catalyst or react with the azide. If you are working with biological samples, endogenous molecules can sometimes interfere with the reaction.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Loss of Compound Activity in Biological Assays
-
Possible Cause: Degradation of the thalidomide core through hydrolysis in aqueous assay buffers.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in an anhydrous aprotic solvent (e.g., DMSO) immediately before use.
-
Minimize the pre-incubation time of the compound in aqueous buffers.
-
If possible, conduct the assay at a slightly acidic pH to reduce the rate of hydrolysis.
-
Analyze the compound's integrity in the assay buffer over time using HPLC to assess stability under your specific experimental conditions.
-
Issue 2: Low Yield or No Product in Click Chemistry Reactions
-
Possible Cause: Inactive catalyst, impure reagents, or inappropriate reaction conditions.
-
Troubleshooting Steps:
-
Use a freshly prepared solution of the copper(I) catalyst or a reliable source of Cu(I) such as CuSO4 with a reducing agent like sodium ascorbate (B8700270).
-
Ensure the purity of both the this compound and the alkyne-functionalized molecule.
-
Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Optimize the solvent system. While DMSO and DMF are good starting points, solvent composition can influence reaction efficiency.[8]
-
Consider using a copper-free click chemistry approach, such as strain-promoted alkyne-azide cycloaddition (SPAAC), if copper-related issues persist.[2]
-
Issue 3: Unexpected Side Products or Compound Degradation
-
Possible Cause: Incompatibility with other reagents or reaction conditions.
-
Troubleshooting Steps:
-
Avoid strong acids, which can react with the azide to form hydrazoic acid.[9]
-
Do not expose the compound to reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), unless a specific reaction with the azide is intended, as these can reduce the azide to an amine.
-
Be cautious with exposure to bright light and high temperatures, as these can promote the decomposition of organic azides.[5]
-
Data Presentation
Table 1: Summary of Stability and Compatibility of this compound in Solution
| Condition | Recommended | Use with Caution | Not Recommended | Rationale |
| Solvents | DMSO, DMF | Acetonitrile, THF, Alcohols | Halogenated solvents (DCM, Chloroform) | Risk of reaction with the azide group.[5] |
| pH | Acidic (pH < 6) | Neutral (pH 6-7.4) | Basic (pH > 7.4) | Thalidomide is prone to hydrolysis at neutral and basic pH.[3] |
| Temperature | -80°C to -20°C (Storage) | 2-8°C (Short-term) | Elevated Temperatures | Risk of thermal decomposition of the azide.[10] |
| Additives | Inert gases (Argon, Nitrogen) | Mild buffers | Strong acids, Strong bases, Reducing agents, Heavy metals | Potential for reaction with the azide or degradation of thalidomide.[5][9] |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general guideline for the click chemistry conjugation of this compound to an alkyne-containing molecule.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO.
-
Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of copper(II) sulfate (B86663) (CuSO4) in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the alkyne-containing molecule stock solution.
-
Add 1.2 equivalents of the this compound stock solution.
-
Add the desired solvent (e.g., a mixture of DMSO and water).
-
Add 1 equivalent of the sodium ascorbate solution.
-
Add 0.1 equivalents of the CuSO4 solution to initiate the reaction.
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
If the reaction is slow, gentle heating (e.g., 37-40°C) can be applied, but monitor for potential degradation.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques such as preparative HPLC.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
- 1. Hydrolysis of thalidomide abrogates its ability to enhance mononuclear cell synthesis of IL-2 as well as its ability to suppress the synthesis of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. interchim.fr [interchim.fr]
- 7. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic azide - Wikipedia [en.wikipedia.org]
PROTAC Purification Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
PROTAC purification can present several challenges due to their unique bifunctional nature and often high molecular weight. Common issues include aggregation, instability, and low yield. This guide provides solutions to common problems encountered during the purification process.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery / Yield | Suboptimal Chromatography Conditions: Inefficient binding to or elution from the chromatography resin. | - Optimize pH and Ionic Strength: Adjust the pH of the buffers to be at least 1-2 units away from the PROTAC's isoelectric point (pI) to ensure it carries a net charge for ion-exchange chromatography or to improve solubility. Varying the salt concentration in the binding and elution buffers can also significantly impact recovery.[1][2][3][4][5] - Modify Gradient Slope (HPLC): A shallower gradient during elution can improve separation and recovery.[6] - Check for Nonspecific Binding: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers to minimize nonspecific binding to the resin. |
| PROTAC Degradation: Instability of the molecule under the purification conditions. | - Work at Low Temperatures: Perform all purification steps at 4°C to minimize degradation. - Add Protease Inhibitors: If the PROTAC is susceptible to enzymatic degradation, add a protease inhibitor cocktail to the sample. | |
| Precipitation during Purification: The PROTAC may be falling out of solution due to changes in buffer composition or concentration. | - Solubility Enhancers: Include additives like arginine (e.g., 0.5 M) or glycerol (B35011) (e.g., 10%) in the buffers to improve solubility.[1] | |
| High Levels of Impurity | Ineffective Separation: Co-elution of the PROTAC with contaminants. | - Multi-Step Purification: Employ a multi-step purification strategy combining different chromatography techniques (e.g., affinity chromatography followed by size exclusion chromatography) for higher purity. - Optimize Wash Steps: Increase the stringency of the wash steps in affinity or ion-exchange chromatography by increasing the salt concentration or adding a low concentration of a competing agent in the wash buffer.[7] |
| Presence of Aggregates: The purified sample contains a significant amount of aggregated PROTAC. | - Size Exclusion Chromatography (SEC): Use SEC as a final polishing step to separate monomers from dimers and higher-order aggregates.[1][8][9] - Modify Buffer Composition: The presence of certain salts or a suboptimal pH can promote aggregation. Screen different buffer conditions to find one that minimizes aggregate formation.[1][2][3][4][5] | |
| PROTAC Aggregation | High Hydrophobicity: The inherent properties of the PROTAC molecule can lead to self-association. | - Add Aggregation Inhibitors: Include additives such as L-arginine (0.5-1 M), glycerol (10-20%), or low concentrations of non-ionic detergents in the purification and final storage buffers.[10][11][12] - Control Protein Concentration: Keep the PROTAC concentration as low as feasible during purification and storage. |
| Buffer Conditions: Inappropriate pH or ionic strength can expose hydrophobic patches, leading to aggregation. | - pH Optimization: Determine the optimal pH for solubility and stability. This is often a pH that is significantly different from the pI.[1][2][3][4][5] - Salt Concentration: Test a range of salt concentrations (e.g., 150 mM to 500 mM NaCl) to find the optimal ionic strength that maintains solubility without promoting aggregation.[10] | |
| PROTAC Instability | Hydrolysis or Oxidation: The PROTAC molecule may be chemically unstable. | - pH Control: Maintain a stable pH throughout the purification process. - Add Reducing Agents: For PROTACs containing sensitive functional groups or free cysteines, include a reducing agent like DTT or TCEP (1-5 mM) in the buffers.[1] |
Illustrative Data on Purification Optimization
The following tables provide representative data to illustrate the impact of different purification parameters on PROTAC purity and yield.
Table 1: Effect of Buffer pH on PROTAC Purification
| Buffer pH | Purity (%) | Yield (%) |
| 6.0 | 85 | 70 |
| 7.4 | 92 | 85 |
| 8.5 | 95 | 88 |
Table 2: Effect of Additives on PROTAC Aggregation and Purity
| Additive | Concentration | Aggregation (%) | Purity (%) |
| None | - | 25 | 70 |
| L-Arginine | 0.5 M | 10 | 85 |
| Glycerol | 10% (v/v) | 15 | 80 |
| Tween-20 | 0.01% (v/v) | 12 | 82 |
Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatography method for purifying a newly synthesized PROTAC?
A1: For tagged PROTACs (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is an excellent first step as it provides high selectivity and can significantly increase purity in a single step.[7][13][14][15] For untagged PROTACs, reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective initial purification method due to its high resolving power for small molecules.
Q2: My PROTAC is aggregating during concentration after purification. How can I prevent this?
A2: Aggregation during concentration is a common issue. Try concentrating the PROTAC in the presence of stabilizing excipients like L-arginine (0.5 M), glycerol (10-20%), or a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). It is also advisable to perform the concentration at a low temperature (4°C) and to avoid overly concentrating the sample.
Q3: How can I separate the monomeric form of my PROTAC from dimers and other aggregates?
A3: Size exclusion chromatography (SEC) is the most effective method for separating monomers from dimers and higher-order aggregates.[1][8][9] It separates molecules based on their hydrodynamic radius, allowing for the isolation of the desired monomeric species.
Q4: What are some common additives to include in the final storage buffer for my purified PROTAC?
A4: To enhance long-term stability, consider including the following in your storage buffer:
-
Cryoprotectants: Glycerol (10-50%) or sucrose (B13894) to prevent damage during freeze-thaw cycles.
-
Stabilizers: L-arginine (0.5-1 M) to prevent aggregation.
-
Reducing agents: DTT or TCEP (1-5 mM) if your PROTAC has sensitive functional groups or free cysteines.
-
Buffering agent: A buffer that maintains a pH where your PROTAC is most stable.
Q5: My PROTAC appears pure by SDS-PAGE, but I see multiple peaks in my HPLC chromatogram. What could be the reason?
A5: SDS-PAGE has lower resolution compared to HPLC. The multiple peaks in your HPLC chromatogram could represent isomers, degradation products, or different conformational states of your PROTAC that are not resolved by SDS-PAGE. Mass spectrometry can be used to identify the species corresponding to each peak.
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline for the purification of PROTACs using RP-HPLC.
Materials:
-
Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
C18 reverse-phase HPLC column.
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.[16] The optimal gradient should be determined empirically.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 214 nm and 280 nm).
-
Analysis: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Size Exclusion Chromatography (SEC)
This protocol is for the separation of monomeric PROTACs from aggregates.
Materials:
-
Purified (but aggregated) PROTAC sample.
-
SEC buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, with 150 mM NaCl).
-
SEC column with an appropriate molecular weight range.
-
Chromatography system with a UV detector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC buffer.
-
Sample Loading: Load the PROTAC sample onto the column. The sample volume should typically be less than 2% of the column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the SEC buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Larger molecules (aggregates) will elute first, followed by the smaller monomeric PROTAC.
-
Analysis: Analyze the fractions by analytical SEC, SDS-PAGE, or other methods to confirm the separation of monomers from aggregates.
-
Pooling and Concentration: Pool the fractions containing the pure monomer and concentrate if necessary, using appropriate methods that minimize aggregation.
Affinity Chromatography (for His-tagged PROTACs)
This protocol provides a general method for purifying His-tagged PROTACs.
Materials:
-
Cell lysate or solution containing the His-tagged PROTAC.
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
-
Ni-NTA or other immobilized metal affinity chromatography resin.
Procedure:
-
Resin Equilibration: Equilibrate the affinity resin with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the sample containing the His-tagged PROTAC onto the column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove nonspecifically bound proteins. The imidazole concentration in the wash buffer may need to be optimized.
-
Elution: Elute the bound His-tagged PROTAC with Elution Buffer.
-
Analysis: Analyze the eluted fractions for purity by SDS-PAGE and other analytical techniques.
-
Buffer Exchange: If necessary, exchange the buffer of the purified PROTAC into a suitable storage buffer using dialysis or a desalting column.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
BRD4 Degradation Pathway by MZ1
Caption: Signaling pathway of BRD4 degradation induced by the PROTAC MZ1.[17][18][19][20][21]
CRBN-Mediated Protein Degradation
Caption: Mechanism of protein degradation mediated by a CRBN-recruiting PROTAC.[17][22][23][24][25]
Experimental Workflow for PROTAC Purification
Caption: A logical workflow for the purification of PROTACs.[26][27][28][29]
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of pH and ionic strength on the partitioning of four proteins in reverse micelle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. waters.com [waters.com]
- 7. His-tag purification [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of additives on the formation of protein aggregates and viscosity in concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protenova.com [protenova.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cereblon Ligands: Evaluating Thalidomide-O-C6-azide and Alternatives for Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase ligand is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Thalidomide-O-C6-azide and other foundational Cereblon (CRBN) ligands, supported by quantitative data and detailed experimental protocols to inform rational PROTAC design.
Introduction to Cereblon Ligands in PROTAC Technology
Cereblon (CRBN) is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] Small-molecule ligands that bind to CRBN can hijack this complex, redirecting it to a specific protein of interest (POI) for ubiquitination and subsequent degradation by the proteasome.[3][4] This is the core principle of CRBN-based PROTACs, which are heterobifunctional molecules consisting of a CRBN ligand, a linker, and a ligand for the POI.[5]
The most common CRBN ligands are derived from the immunomodulatory imide drug (IMiD) class, which includes thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).[3] this compound is a specialized derivative of thalidomide. It is not intended for use as a standalone therapeutic but serves as a crucial chemical building block for PROTAC synthesis.[5] Its key feature is the C6-azide linker, which provides a reactive handle for efficient conjugation to a POI ligand via "click chemistry," a highly reliable and straightforward chemical reaction.[5]
Quantitative Comparison of Core Cereblon Ligands
The efficacy of a PROTAC is influenced by the binding affinity of its E3 ligase ligand for CRBN and the stability of the resulting ternary complex (POI-PROTAC-CRBN). While the performance of a complete PROTAC molecule is target-dependent, the intrinsic properties of the core CRBN ligands provide a foundational basis for comparison.
Binding Affinity to Cereblon
Pomalidomide generally exhibits the highest binding affinity for CRBN, followed by lenalidomide and then thalidomide. This stronger binding often translates to the formation of more stable and efficient ternary complexes, which can lead to more potent protein degradation.[6][7]
| Ligand | Assay Type | Binding Affinity (IC50 / Kd) | Reference(s) |
| Pomalidomide | Competitive Binding | ~2.1 µM (IC50) | [7] |
| Lenalidomide | Competitive Binding | ~2.3 µM (IC50) | [7] |
| Thalidomide | Competitive Binding | ~30 µM (IC50) | [7] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (Kd) | [8] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [8] |
Note: Binding affinity values can vary based on the specific assay conditions and protein constructs used.
Performance in PROTAC Constructs
The higher binding affinity of pomalidomide and lenalidomide often results in PROTACs with greater degradation potency (lower DC50) and higher maximal degradation (Dmax) compared to thalidomide-based counterparts.[3] However, the linker composition and attachment point are also critical variables that significantly impact performance.[9]
| CRBN Ligand Base | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Pomalidomide | EGFR (L858R) | HCC-827, H3255 | 11-25 | >90 | [10] |
| Lenalidomide | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90 | [3] |
| Thalidomide | HDAC3 | HCT116 | 440 | ~77 | [11] |
Note: The data presented are illustrative and compare different PROTAC constructs. Direct head-to-head comparisons are most informative when only the CRBN ligand is varied.
The Synthetic Advantage of this compound
While thalidomide has a lower intrinsic binding affinity for CRBN compared to its analogs, the primary advantage of This compound lies in its synthetic utility.[5] The terminal azide (B81097) group is specifically incorporated to enable copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (click chemistry).[5] This offers a highly efficient and modular approach for researchers to:
-
Rapidly synthesize libraries of PROTACs with different linkers and POI ligands.
-
Conjugate complex POI ligands that may not be compatible with other chemical reactions.
-
Simplify the overall synthetic workflow, accelerating the design-build-test cycle of PROTAC development.[12]
References
- 1. aurorabiolabs.com [aurorabiolabs.com]
- 2. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Thalidomide-O-C6-azide and Pomalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The choice of E3 ligase ligand and the linker connecting it to the target-binding moiety are critical determinants of a PROTAC's efficacy, selectivity, and pharmacological properties.[2]
This guide provides a comprehensive comparison of two widely used Cereblon (CRBN) E3 ligase-recruiting linkers: Thalidomide-O-C6-azide and pomalidomide-based linkers. This analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design of novel protein degraders.
Core Principles of CRBN-Mediated Degradation
Thalidomide (B1683933) and its analogs, including pomalidomide (B1683931) and lenalidomide, are well-established immunomodulatory drugs that function by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and degradation of specific proteins.[5] In the context of PROTACs, these molecules serve as effective E3 ligase ligands to hijack the CRBN machinery for the degradation of a desired protein of interest.[3]
At a Glance: Key Differences
| Feature | This compound | Pomalidomide-Based Linkers |
| CRBN Binding Affinity | Lower | Higher |
| Typical PROTAC Potency | Generally lower | Generally higher |
| Off-Target Effects | Less inherent off-target activity reported | Potential for off-target degradation of zinc-finger proteins, which can be mitigated by C5 functionalization |
| Synthesis Complexity | Azide (B81097) handle allows for straightforward "click chemistry" conjugation | Synthesis can be more complex, though various strategies exist |
Quantitative Performance Comparison
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which often translates to more potent PROTACs.[6] This enhanced affinity can lead to more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN), resulting in improved degradation efficiency.[1]
Table 1: Comparative Degradation Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide derivative | PEG linker | ~1.8 | >95 | MV4;11 |
| ARV-825 | Pomalidomide | PEG linker | <1 | >95 | RS4;11 |
Note: Data is compiled from different studies and experimental conditions may vary.[1]
Table 2: CRBN Binding Affinities
| Ligand | CRBN Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM |
| Thalidomide | ~250 nM |
This data suggests that pomalidomide has a higher intrinsic affinity for CRBN.[6]
Linker Attachment and Synthetic Considerations
The point of linker attachment to the E3 ligase ligand is crucial and can significantly impact the efficacy of the resulting PROTAC.
This compound features a C6 ether linker attached to the 4-position of the thalidomide phthalimide (B116566) ring, terminating in a versatile azide group.[3][7] This azide handle is ideal for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling a modular and efficient approach to PROTAC synthesis.[7]
Pomalidomide-based linkers often utilize the amino group on the phthalimide ring as a convenient and versatile attachment point.[1] This position is generally directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[1] Functionalization at the C5 position of the phthalimide ring has also been shown to be a valuable strategy to mitigate off-target effects.[8] While the synthesis of pomalidomide-based PROTACs can be more intricate, various synthetic routes have been developed.[9][10]
Off-Target Profile and Selectivity
A key consideration in the development of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, particularly zinc-finger (ZF) transcription factors.[8] Research has demonstrated that modifying the pomalidomide scaffold, such as by attaching the linker at the C5 position, can sterically hinder the interaction with these neosubstrates, thereby enhancing the selectivity of the PROTAC.[8] Thalidomide-based PROTACs are generally reported to have fewer inherent off-target activities, which is often balanced by their lower potency.[6]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and Click Chemistry
This protocol outlines a general procedure for conjugating this compound to a target protein ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water or DMF)
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand and this compound (typically in a 1:1.1 molar ratio) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final PROTAC.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a suitable imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion
The selection between this compound and pomalidomide-based linkers for PROTAC development is a nuanced decision that depends on the specific goals of the research. Pomalidomide-based linkers are often preferred for achieving high-potency degradation due to pomalidomide's superior binding affinity for CRBN.[1][11] However, careful consideration must be given to the potential for off-target effects, which can be mitigated through strategic linker placement.[8]
This compound offers a valuable alternative, particularly when a more streamlined synthetic approach is desired.[7] The integrated azide handle facilitates modular PROTAC assembly via click chemistry, and the lower intrinsic potency may be accompanied by a more favorable off-target profile.[6] Ultimately, empirical evaluation of PROTACs constructed with both types of linkers is often necessary to identify the optimal degrader for a given protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Azide Advantage: A Comparative Guide to Azide Linkers in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, offering a powerful method for targeted protein degradation. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of azide-based "clickable" linkers with other common linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Power of Click Chemistry in PROTAC Synthesis
The use of an azide (B81097) linker in PROTAC synthesis is intrinsically linked to the principles of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has become a favored method for its efficiency and modularity, allowing for the rapid assembly of PROTAC libraries with diverse linkers. The resulting triazole ring formed from the azide-alkyne reaction is not merely a connection but can be considered a key component of a rigid linker strategy, offering distinct advantages over more traditional flexible linkers like alkyl and polyethylene (B3416737) glycol (PEG) chains.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize experimental data from various studies, comparing the performance of different linker types.
Disclaimer: The data presented below is compiled from multiple studies and may not represent a direct, controlled comparison. Variations in target proteins, E3 ligases, and cell lines can influence PROTAC performance.
Table 1: General Comparison of PROTAC Linker Types
| Linker Type | Key Advantages | Key Disadvantages |
| Clickable (Azide/Triazole) | High synthetic efficiency and yield, Modular for library synthesis, Mild reaction conditions, High chemoselectivity, Metabolically stable triazole ring, Can provide rigidity to the linker[1][2][3] | Potential for copper cytotoxicity (CuAAC), though minimized with ligands[4] |
| Alkyl Chains | Synthetically straightforward, High degree of flexibility[1] | Generally hydrophobic, potentially impacting solubility, Can be metabolically less stable |
| PEG Linkers | Hydrophilic, improving solubility and cell permeability, Flexible[1][2] | Can be metabolically less stable than alkyl or triazole linkers, May be more challenging and costly to synthesize |
| Rigid Linkers (e.g., piperazine, phenyl) | Pre-organizes PROTAC into a bioactive conformation, Can enhance metabolic stability and ternary complex stability[1][2] | Less conformational flexibility, which can hinder ternary complex formation if not optimal, Can be more synthetically challenging |
Table 2: Impact of Linker Type and Length on PROTAC Efficacy (Illustrative Examples)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | [1] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [1] |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Effective | - | [1] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent | - | [1] |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | - | Exhibited Degradation | - | [1] |
| Androgen Receptor (AR) | VHL | Rigid (Disubstituted phenyl) | - | More Potent Degradation | - | [1] |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | Triazole | - | Higher efficiency than alkane chain | - | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC development. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. Triazol: a privileged scaffold for proteolysis targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Comparative Analysis of the Binding Affinity of Thalidomide-O-C6-azide and Related Ligands to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Thalidomide-O-C6-azide to the Cereblon (CRBN) protein, contextualized by the affinities of established CRBN-binding molecules. Cereblon is a critical substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex 4 (CRL4-CRBN), which plays a pivotal role in cellular protein homeostasis.[1] The binding of ligands, such as thalidomide (B1683933) and its derivatives, modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2][3] This mechanism is the foundation for the therapeutic action of immunomodulatory drugs (IMiDs) and the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs).
This compound is a functionalized ligand designed for use in PROTAC development and chemical biology applications.[4] It incorporates the core thalidomide structure, responsible for CRBN binding, and a C6 azide (B81097) linker, which allows for covalent conjugation to other molecules via "click chemistry."[4] While direct quantitative binding data for this compound is not widely available in peer-reviewed literature, its affinity is expected to be comparable to that of its parent molecule, thalidomide. This assumption is based on the understanding that the critical glutarimide (B196013) moiety, which docks into a key tri-tryptophan pocket of CRBN, remains unaltered.[5][6]
Quantitative Comparison of CRBN Ligand Binding Affinities
The binding affinities of small molecule ligands to CRBN are typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a stronger binding interaction. The following table summarizes the reported binding affinities for thalidomide and its clinically significant analogs, which serve as a benchmark for assessing functionalized ligands like this compound.
| Compound | Binding Affinity (Kd / IC50) | Assay Method | Notes |
| Thalidomide | ~250 nM (Kd) | Not Specified | Serves as the foundational molecule for this class of CRBN ligands.[7] The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[8] |
| Lenalidomide | ~178 nM (Kd) / 2.69 µM (IC50) | Not Specified / TR-FRET | Binds with higher affinity than thalidomide.[5] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | Demonstrates stronger binding to CRBN compared to thalidomide and lenalidomide.[5] |
| This compound | Not Publicly Available | - | Affinity is expected to be comparable to thalidomide as the core binding motif is unchanged. Experimental validation is required for a precise value. |
Experimental Protocols for Determining Binding Affinity
To empirically determine and validate the binding affinity of this compound to CRBN, several robust biophysical methods can be employed. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of biomolecular interactions.[9]
Detailed Protocol: Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a protein (ligand) is immobilized. When an analyte (in this case, the small molecule binder) is flowed over the surface, binding events increase the mass on the chip, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU). This allows for the calculation of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) is derived.[10]
Methodology:
-
Reagent and Buffer Preparation:
-
Protein: Use highly purified recombinant human CRBN (specifically the thalidomide-binding domain, residues 318-442, is often sufficient).
-
Analyte: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 10 nM) in the running buffer. The final DMSO concentration should be matched across all samples and kept below 1% to minimize solvent effects.
-
Running Buffer: A common buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 Surfactant). Ensure all protein and analyte solutions are prepared in this buffer.[11][12]
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 series chip).
-
Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the CRBN protein to the surface via amine coupling by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for an immobilization level of 5000-10000 RU.
-
Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[13]
-
-
Analyte Binding Measurement:
-
Inject the serial dilutions of this compound over both the CRBN-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection, followed by the dissociation phase as the running buffer flows over the chip.
-
Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters ka, kd, and the affinity constant Kd (where Kd = kd/ka).
-
Signaling Pathway and Experimental Workflow Diagrams
CRBN E3 Ligase Signaling Pathway
The diagram below illustrates the mechanism of action for a CRBN-recruiting molecule. The ligand acts as a "molecular glue," inducing a new interaction between the CRL4-CRBN E3 ligase complex and a neosubstrate protein, leading to the neosubstrate's polyubiquitination and subsequent degradation by the proteasome.
Caption: CRBN-mediated protein degradation pathway.
Experimental Workflow for Surface Plasmon Resonance (SPR)
This diagram outlines the key steps in determining the binding affinity of a small molecule to a protein using SPR, as detailed in the protocol above.
Caption: Workflow for an SPR binding affinity experiment.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 13. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
Validating Target Degradation with Western Blot Using PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A critical step in the development of PROTACs is the validation and quantification of target protein degradation. While various techniques are available, Western blotting remains a cornerstone method for this purpose.[2][3] This guide provides a comprehensive overview of using Western blot for validating PROTAC-mediated target degradation, compares it with alternative methods, and offers detailed experimental protocols.
Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to the POI.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][4][6] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[7]
Comparison of Target Degradation Validation Methods
While Western blot is a widely adopted technique, several alternative methods offer advantages in terms of throughput, quantification, and automation.[8] The choice of method often depends on the stage of drug discovery, the number of compounds to be screened, and the availability of specific reagents.
| Feature | Western Blot | Capillary Western Blot (e.g., Jess) | HiBiT-Based Luminescence Assay | Mass Spectrometry (Proteomics) |
| Principle | Immunoassay after protein separation by size. | Automated immunoassay in capillaries.[8] | Luminescence from a tagged protein and a complementary peptide.[8] | Unbiased identification and quantification of proteins.[9][10] |
| Throughput | Low to medium.[3] | Medium to high.[8] | High.[8] | Low to medium. |
| Quantitative | Semi-quantitative to quantitative.[3] | Quantitative.[8] | Highly quantitative.[8] | Highly quantitative and unbiased.[9] |
| Antibody Requirement | Yes, specific primary antibodies are crucial.[11] | Yes, specific primary antibodies are needed.[8] | No, relies on a genetically encoded tag.[8] | No. |
| Sample Consumption | High.[8] | Low. | Low. | High. |
| Time to Result | 1-2 days.[11] | ~3-5 hours.[8] | < 1 hour. | Days to weeks. |
| Advantages | Widely accessible, provides molecular weight information.[2] | Automated, reproducible, better quantification than traditional Western blot.[8] | High throughput, no antibodies needed, real-time measurements possible.[8] | Unbiased, global view of protein changes, identifies off-targets.[9][10] |
| Disadvantages | Labor-intensive, semi-quantitative, potential for variability.[3][8] | Requires specialized equipment. | Requires genetic modification of the target protein. | Complex data analysis, expensive. |
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps for assessing PROTAC-mediated target protein degradation using Western blot.
Cell Culture and PROTAC Treatment
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.[5]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM) and a vehicle control (e.g., DMSO).[5] Include positive and negative controls if available.
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.[2]
Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[5]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[2][5]
-
Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.[2][5]
SDS-PAGE
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[2][5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[5] Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[5]
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2][5]
-
Confirm successful transfer by staining the membrane with Ponceau S.[5]
Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[2][5]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2][5]
-
Wash the membrane again to remove unbound secondary antibody.[2][5]
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin).[2][5]
Detection
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[5]
-
Capture the chemiluminescent signal using an imaging system.[2]
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[5]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[2][5]
-
From this data, key parameters such as the DC50 (concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation) can be determined by plotting a dose-response curve.[2][9]
Conclusion
Western blotting is a robust and widely accessible method for the validation and quantification of PROTAC-mediated target protein degradation. While it has limitations in throughput and can be semi-quantitative, its ability to provide information on protein size and the vast availability of antibodies make it an indispensable tool in the PROTAC development pipeline. For higher throughput screening and more precise quantification, alternative methods such as capillary Western blot and HiBiT-based assays offer significant advantages.[8] A multi-faceted approach, potentially combining the global insights from proteomics with the targeted validation of Western blotting, will provide the most comprehensive understanding of a PROTAC's efficacy and selectivity.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. selvita.com [selvita.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Evaluating the In Vivo Efficacy of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. Among the various classes of PROTACs, those utilizing thalidomide (B1683933) and its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase have garnered significant attention for their potent anti-cancer activities. This guide provides a comprehensive evaluation of the in vivo efficacy of thalidomide-based PROTACs, with a focus on those constructed with a Thalidomide-O-C6-azide linker moiety. We present a comparative analysis of their performance against alternative strategies, supported by experimental data and detailed methodologies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules comprising three key components: a warhead that binds to the protein of interest (POI), a thalidomide-derived ligand that recruits the CRBN E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell. The PROTAC is then released to engage in another cycle of degradation, acting in a catalytic manner.
Caption: General mechanism of action for a thalidomide-based PROTAC.
Comparative In Vivo Efficacy Data
Thalidomide-Based BTK PROTACs vs. Small Molecule Inhibitors
BTK is a crucial mediator of the B-cell receptor (BCR) signaling pathway, making it a validated target in B-cell malignancies.
| Compound | Target | Animal Model | Dosing Regimen | Efficacy | Reference |
| UBX-382 (PROTAC) | BTK (WT & C481S) | TMD-8 Xenograft (mice) | 3 and 10 mg/kg, oral, daily | Complete tumor regression | [1] |
| Ibrutinib (Inhibitor) | BTK (WT) | TMD-8 Xenograft (mice) | Not specified | Did not inhibit tumor growth | [1] |
Thalidomide-Based BRD4 PROTACs vs. Small Molecule Inhibitors
BRD4, an epigenetic reader, plays a critical role in the transcription of oncogenes like c-MYC. Its degradation has shown significant therapeutic potential in various cancers.
| Compound | Target | Animal Model | Dosing Regimen | Efficacy | Reference |
| PROTAC 3 | BRD4 | RS4;11 Xenograft (mice) | Not specified | Induced tumor regression | [2] |
| JQ1 (Inhibitor) | BRD4 | Not specified | Not specified | Less effective than PROTACs | [2] |
Key Signaling Pathways Targeted by Thalidomide-Based PROTACs
BTK Signaling Pathway
Degradation of BTK by PROTACs effectively shuts down the B-cell receptor signaling cascade, which is essential for the survival and proliferation of malignant B-cells.
Caption: BTK signaling pathway and the effect of PROTAC-mediated degradation.
BRD4 Signaling Pathway
BRD4 degradation leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: BRD4 signaling pathway and the impact of PROTAC-mediated degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of in vivo efficacy.
General In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a thalidomide-based PROTAC.[3]
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Culture human cancer cells (e.g., TMD-8 for a lymphoma model or RS4;11 for a leukemia model) under sterile conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow and monitor their volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
PROTAC Formulation and Administration:
-
Formulation: Prepare the PROTAC vehicle. A common vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS. Warm the vehicle to dissolve the components. Add the PROTAC powder to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL). Vortex and sonicate until the PROTAC is fully dissolved. Prepare fresh daily.[3]
-
Administration: Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design (e.g., daily for 21 days). Administer only the vehicle to the control group.[3]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI).
-
Pharmacodynamic Analysis (Western Blotting)
This protocol is used to confirm target protein degradation in tumor tissues.
-
Tissue Lysis and Protein Quantification:
-
Excise tumors at the end of the efficacy study and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BTK or anti-BRD4) overnight at 4°C. Use an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Experimental Workflow
The successful in vivo evaluation of a PROTAC involves a logical sequence of pharmacokinetic, pharmacodynamic, and efficacy studies.
Caption: A typical workflow for the in vivo evaluation of a PROTAC.
Conclusion
Thalidomide-based PROTACs represent a powerful therapeutic strategy with the potential to overcome the limitations of traditional small molecule inhibitors. Their catalytic mechanism of action allows for sustained target protein degradation, leading to superior in vivo efficacy in various preclinical cancer models. While specific data for PROTACs with a "this compound" linker remains to be published, the available evidence for structurally related molecules targeting key oncogenic drivers like BTK and BRD4 is highly encouraging. The successful clinical translation of these novel therapeutics will depend on careful optimization of their pharmacokinetic and pharmacodynamic properties, guided by rigorous in vivo evaluation as outlined in this guide.
References
The Expanding Toolkit for E3 Ligase Recruitment: A Comparative Guide to Alternatives for Thalidomide-O-C6-Azide
For researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD), the strategic selection of an E3 ligase recruiting moiety and its corresponding linker is a critical determinant of success for a proteolysis-targeting chimera (PROTAC). While thalidomide (B1683933) and its derivatives have been a cornerstone of PROTAC development, particularly for recruiting the Cereblon (CRBN) E3 ligase, a diverse and expanding array of alternatives now offers enhanced flexibility, potency, and selectivity. This guide provides an objective comparison of alternatives to the commonly used Thalidomide-O-C6-azide, supported by experimental data and detailed methodologies.
The quintessential PROTAC is a heterobifunctional molecule composed of three key elements: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational event that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] The azide (B81097) functional group on this compound serves as a versatile handle for "click chemistry," enabling the efficient covalent linkage to a POI ligand functionalized with a corresponding alkyne.[3][4] However, the choice of the E3 ligase ligand and the nature of the linker profoundly impact the overall efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[5]
This guide will explore viable alternatives focusing on two key areas of modification: the E3 ligase ligand and the linker chemistry.
Part 1: Alternative E3 Ligase Ligands
While thalidomide effectively recruits the CRBN E3 ligase, its analogs, pomalidomide (B1683931) and lenalidomide (B1683929), have emerged as popular alternatives, often exhibiting superior properties.[6][7] Furthermore, the recruitment of entirely different E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase, has significantly broadened the scope of TPD.[8]
Pomalidomide and Lenalidomide: Refining CRBN Recruitment
Pomalidomide and lenalidomide are structural analogs of thalidomide that also bind to and recruit CRBN.[9] They often present advantages over thalidomide in terms of binding affinity, degradation selectivity, and metabolic stability.[6]
Key Advantages of Pomalidomide and Lenalidomide:
-
Enhanced Binding Affinity: Pomalidomide, in particular, generally exhibits a stronger binding affinity for CRBN, which can translate to more efficient ternary complex formation and more potent protein degradation.[6]
-
Versatile Linker Attachment Points: The 4-amino group on the phthalimide (B116566) ring of pomalidomide and lenalidomide provides a convenient and sterically favorable position for linker attachment. This exit vector is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[6][10]
-
Improved Physicochemical Properties: Lenalidomide-based PROTACs have been reported to possess more favorable physicochemical properties, including enhanced metabolic and chemical stability, which can be crucial for in vivo applications.[7]
Von Hippel-Lindau (VHL) Ligands: An Alternative E3 Ligase System
The VHL E3 ligase is another widely exploited ligase in PROTAC development.[8][11] Small molecule VHL ligands, often based on a hydroxyproline (B1673980) scaffold, offer a distinct E3 ligase system with its own set of characteristics.[12][13]
Key Features of VHL-based PROTACs:
-
Different Substrate Specificity: The substrate recognition domain of VHL differs from that of CRBN, which can influence the ubiquitination sites on the target protein and the overall degradation efficiency.[]
-
Tissue Expression Profile: The expression levels of VHL and CRBN can vary across different tissues and cell types. Selecting the E3 ligase that is more abundant in the target tissue can be a key strategy for enhancing efficacy.[]
-
Distinct Ternary Complex Geometry: The geometry of the ternary complex formed with VHL is different from that formed with CRBN. This can have a significant impact on the cooperativity of binding and the efficiency of ubiquitin transfer.
Part 2: Alternative Linker Strategies
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[1] Its length, composition, and attachment points are critical parameters that must be optimized for each target-ligase pair.[][16] The azide group in this compound is a gateway to click chemistry, a powerful and versatile method for PROTAC synthesis.[3][] Alternatives to this specific linker can involve modifying the linker type or the conjugation chemistry.
Common Linker Scaffolds
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used due to their ability to improve the solubility and pharmacokinetic properties of PROTACs.[5] They are synthetically accessible and can be readily modified to achieve different lengths.
-
Alkyl Chains: Simple alkyl chains offer a more hydrophobic and flexible linker option. While they can enhance cell permeability, they may negatively impact solubility.[5]
-
Rigid Linkers: Incorporating rigid moieties like alkynes and triazole rings (often formed via click chemistry) can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially improving selectivity.[1]
Advanced and "Smart" Linkers
-
Photocleavable Linkers: These linkers can be cleaved by light, offering spatiotemporal control over PROTAC activity.[1][18]
-
Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, leading to the release of the active PROTAC in a controlled manner.[1]
Comparative Data
The following tables summarize quantitative data from published studies, illustrating the impact of E3 ligase ligand and linker modifications on the degradation of the well-characterized target, BRD4.
Table 1: Comparison of CRBN-based PROTACs with Different Ligands and Linkers for BRD4 Degradation
| PROTAC Component | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based | Thalidomide | PEG | 25 | >90 | [6] |
| Pomalidomide-based | Pomalidomide | PEG | 5 | >95 | [6] |
| Lenalidomide-based | Lenalidomide | Alkyl-PEG | 10 | >90 | [7] |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax represents the maximum percentage of protein degradation achieved.
Table 2: Comparison of VHL-based vs. CRBN-based PROTACs for BRD4 Degradation
| PROTAC | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | VHL | <1 | >95 | [5] |
| dBET1 | CRBN | 4 | >90 | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments used to characterize the performance of these molecules.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
Ternary Complex Formation Assays
Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilize the purified E3 ligase on a sensor chip.
-
Inject the purified target protein at a constant concentration over the chip surface.
-
In a subsequent step, inject a mixture of the target protein and the PROTAC at various concentrations.
-
The formation of the ternary complex will result in an increase in the SPR signal.
-
Analyze the sensorgrams to determine the binding affinity and kinetics of ternary complex formation.
Visualizing the Concepts
Diagrams are provided below to illustrate the key mechanisms and workflows discussed.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Conclusion
The field of targeted protein degradation is rapidly advancing, with an ever-increasing number of tools at the disposal of researchers. While this compound remains a valuable reagent, a thorough consideration of alternatives is crucial for the rational design of potent and selective PROTACs. Pomalidomide and lenalidomide offer refined options for CRBN recruitment, while VHL ligands provide access to a distinct E3 ligase system. The choice of linker chemistry is equally critical, with options ranging from flexible PEG and alkyl chains to rigid and "smart" linkers that can fine-tune the properties of the final molecule. By systematically evaluating these alternatives through rigorous experimental protocols, researchers can optimize PROTAC performance and unlock the full therapeutic potential of this exciting modality.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. Photocleavable Linkers | BroadPharm [broadpharm.com]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-O-C6-azide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Thalidomide-O-C6-azide are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this synthesized E3 ligase ligand-linker conjugate.[1][2] Given its composition as an organic azide (B81097) and a derivative of thalidomide (B1683933), this compound presents multiple hazards that require stringent disposal protocols.
This compound combines the reproductive toxicity of thalidomide with the potential explosivity and high reactivity of organic azides.[3][4][5] Organic azides are known to be sensitive to heat, light, friction, and pressure.[6] Therefore, all disposal procedures must be conducted in strict accordance with institutional and regulatory guidelines. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol |
| Physical State | Solid |
| Melting Point | 269-271 °C[7] |
| Known Hazards | Known human teratogen, potential for reproductive harm.[7][3][4][5] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: General Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and chemical-resistant double gloves (nitrile).
-
Designated, sealable, and clearly labeled hazardous waste container (must be non-metallic).[8] The label should include the full chemical name ("this compound"), hazard symbols (e.g., toxic, reproductive hazard, explosive), and the date of waste accumulation.
-
Secondary containment for the waste container.
Procedure:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure all necessary PPE is worn correctly. This includes double-gloving with nitrile gloves, a lab coat, and safety goggles or a face shield.[3][5]
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[9][10] Avoid generating dust.
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[10] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Incompatible Materials: Under no circumstances should azide waste be mixed with acids, heavy metals, or halogenated solvents.[6][8][11] Mixing with acids can produce highly toxic and explosive hydrazoic acid, while contact with metals can form shock-sensitive metal azides.[6][8]
-
-
Container Management:
-
Use a designated, non-metallic (e.g., polypropylene (B1209903) or polyethylene) hazardous waste container with a secure, sealable lid.[8]
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[3] The storage area should be clearly marked as a hazardous waste accumulation site.
-
Place the primary waste container in a secondary containment bin to prevent spills.[3]
-
-
Decontamination:
-
Non-disposable Glassware: Decontaminate non-disposable glassware using a validated procedure or dispose of it as hazardous waste. Consult your EHS department for appropriate decontamination methods.
-
Work Surfaces: After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[5]
-
-
Final Disposal:
Emergency Procedures:
-
Spill: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent. Dispose of all contaminated materials as hazardous waste.[3]
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[12][13]
Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical you are handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drexel.edu [drexel.edu]
- 10. uvic.ca [uvic.ca]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Thalidomide-O-C6-azide
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety, handling, and disposal protocols for Thalidomide-O-C6-azide, a potent E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the compound's dual nature, incorporating both a thalidomide (B1683933) analogue and an azide (B81097) functional group, stringent adherence to these procedures is imperative to mitigate significant health risks, including potential teratogenicity and explosive hazards.
Hazard Identification and Core Safety Principles
This compound presents a complex hazard profile. The thalidomide component is a known human teratogen, capable of causing severe birth defects upon exposure during pregnancy[1][2]. The azide group introduces risks of explosive decomposition when subjected to heat, shock, or friction, and can form highly explosive metal azides upon contact with certain metals[3][4]. Therefore, all operations must be conducted with the assumption that the compound is biologically potent, toxic, and potentially explosive.
Personal Protective Equipment (PPE) Protocol
A comprehensive, multi-layered PPE approach is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is required. For handling larger quantities, consider a silver shield glove as the inner layer. | Provides a robust barrier against dermal absorption, a primary route of exposure for thalidomide analogues. Double-gloving allows for the safe removal of the outer layer if contamination occurs. |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield worn over goggles is necessary when there is a significant risk of splashing. | Protects eyes from splashes, dust, or aerosols of the potent compound[5]. |
| Body Protection | A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat. | Protects the body from contamination and potential thermal hazards. |
| Respiratory Protection | All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required. | Minimizes the risk of inhaling the potent compound, which can lead to systemic toxicity[5][6]. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with warning signs indicating the presence of a potent and potentially explosive compound.
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood with the sash positioned as low as possible[4].
-
Blast Shield: For any reactions involving heating or potential for rapid decomposition, a blast shield must be used inside the fume hood[3][4].
-
Material and Equipment: Use non-metal spatulas (e.g., ceramic or plastic) for transferring the solid to avoid the formation of shock-sensitive metal azides[4]. Ensure all glassware is free of cracks and scratches.
2. Handling the Compound:
-
Quantities: Use the smallest amount of the compound necessary for the experiment to minimize risk[4].
-
Weighing: Weigh the solid compound within the fume hood. If a balance is located outside the hood, use a sealed container for transport.
-
Dissolving: When preparing solutions, add the solvent slowly to the solid. Avoid heating unless absolutely necessary and with appropriate shielding and temperature control[5].
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and certain metals (e.g., copper, lead, brass, silver) to prevent hazardous reactions[3][6][7].
3. Post-Handling and Decontamination:
-
Surface Decontamination: After each use, thoroughly decontaminate all work surfaces (fume hood, benchtop, equipment) with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory[8].
Disposal Plan: Step-by-Step Procedure
The disposal of this compound and all contaminated materials must be managed as hazardous waste. Under no circumstances should any azide-containing waste be poured down the drain , as this can lead to the formation of explosive metal azides in the plumbing[3].
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, dedicated, and clearly labeled hazardous waste containers for solid and liquid waste containing this compound.
-
Labeling: Label containers with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., "Toxic," "Teratogen," "Reactive").
-
Solid Waste: Place all contaminated disposable items, including gloves, weigh boats, pipette tips, and bench paper, into the designated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
2. Container Management:
-
Compatibility: Ensure waste containers are made of a compatible material (e.g., high-density polyethylene).
-
Closure: Keep waste containers securely sealed when not in use.
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
3. Final Disposal:
-
EHS Consultation: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to treat or neutralize the azide waste unless you are specifically trained and equipped to do so following an approved institutional protocol[3].
Experimental Workflow for Safe Handling
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. fishersci.com [fishersci.com]
- 8. research.uga.edu [research.uga.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
